Technical Documentation Center

7-Bromo-N-methylquinolin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-N-methylquinolin-2-amine

Core Science & Biosynthesis

Foundational

7-Bromo-N-methylquinolin-2-amine chemical structure and physicochemical properties

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, structurally rigid building blocks has surged. 7-Bromo-N-methylquinolin-2-amine is a specialized heterocyclic intermediate that has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the demand for highly functionalized, structurally rigid building blocks has surged. 7-Bromo-N-methylquinolin-2-amine is a specialized heterocyclic intermediate that has become foundational in the synthesis of epigenetic modulators, most notably Protein Arginine N-Methyltransferase 5 (PRMT5) inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in modern drug development.

Physicochemical Profiling & Structural Dynamics

The utility of 7-Bromo-N-methylquinolin-2-amine stems from its dual-functionalized quinoline core. The nitrogen atom within the aromatic ring strongly withdraws electron density, activating the C2 position for nucleophilic substitution during its synthesis. Conversely, the bromine atom at the C7 position provides an ideal, stable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. The secondary N-methylamine group serves as a critical hydrogen bond donor/acceptor, often essential for orienting the molecule within the binding pockets of target kinases or methyltransferases[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 7-Bromo-N-methylquinolin-2-amine[3]
CAS Number 959992-71-3[3]
Molecular Formula C10H9BrN2[3]
Molecular Weight 237.10 g/mol [4]
Exact Mass [M+H]+ m/z 237.00 / 239.00 (1:1 isotopic ratio)
SMILES String CNC1=NC2=CC(Br)=CC=C2C=C1[4]
Pharmacophore Role Rigid aromatic spacer, H-bond donor/acceptor, halogen-coupling vector

Experimental Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 7-Bromo-N-methylquinolin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr) of 7-bromo-2-chloroquinoline with methylamine[2],[5].

Causality of Experimental Choices
  • Substrate Activation: The intrinsic electron-withdrawing nature of the quinoline nitrogen highly activates the C2-chloride for nucleophilic attack. The C7-bromide remains inert under these conditions, ensuring high chemoselectivity[5].

  • Thermodynamic Control & Containment: Methylamine is highly volatile (boiling point -6 °C). Overcoming the activation energy to form the intermediate Meisenheimer complex requires heating to 120 °C. Therefore, the reaction must be conducted in a sealed pressure tube to prevent reagent boil-off and maintain the necessary stoichiometric excess[5].

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of the methylamine nucleophile and driving the reaction equilibrium forward[5].

Step-by-Step Self-Validating Protocol
  • Preparation: In a thick-walled glass pressure tube, dissolve 7-bromo-2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as 1,4-dioxane[5].

  • Reagent Addition: Add methylamine hydrochloride (1.5 eq) and DIPEA (2.5 eq) to the solution[5].

  • Thermal Activation: Seal the tube securely with a Teflon cap. Submerge the vessel in a pre-heated oil bath at 120 °C and stir vigorously for 24–72 hours[5].

  • In-Process Validation (Crucial): To ensure a self-validating workflow, monitor the reaction via LC-MS. The protocol is validated when the starting material's isotopic doublet at m/z 242/244 [M+H]+ is completely replaced by the product's mass signature at m/z 237/239[M+H]+. This distinct -5 Da mass shift definitively confirms the displacement of the chlorine atom by the methylamino group.

  • Workup: Safety Stop: Allow the pressure tube to cool completely to room temperature before opening to prevent hazardous pressure release. Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove DIPEA hydrochloride salts.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and purify via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford the target compound in approximately 68% yield[6].

SNAr_Workflow SM 7-Bromo-2-chloroquinoline (Electrophile) Conditions Sealed Tube, 120°C (Thermal Activation) SM->Conditions Dissolved in Dioxane Reagents Methylamine + DIPEA (Nucleophile & Base) Reagents->Conditions Added to mixture Complex Meisenheimer Complex (Transition State) Conditions->Complex Nucleophilic Attack (C2) Product 7-Bromo-N-methylquinolin-2-amine (Target API Intermediate) Complex->Product Chloride Elimination

Fig 1. Workflow and mechanism for the SNAr synthesis of 7-Bromo-N-methylquinolin-2-amine.

Application in Epigenetic Drug Discovery

7-Bromo-N-methylquinolin-2-amine is a critical intermediate in the synthesis of PRMT5 inhibitors[1]. PRMT5 is a Type II enzyme responsible for the symmetric dimethylation of arginine residues on various substrates, including histones, Sm ribonucleoproteins, and p53[1]. Overexpression of PRMT5 is a known epigenetic driver of oncogenesis in both solid tumors (e.g., neuroblastoma, cervical cancer) and hematological malignancies[1].

In medicinal chemistry workflows, the 7-bromo position of this quinoline intermediate is frequently subjected to Mitsunobu reactions or transition-metal couplings to attach complex bicyclic cores (such as bicyclo[3.1.0]hexane derivatives)[7]. The resulting Active Pharmaceutical Ingredients (APIs) competitively inhibit PRMT5, thereby halting the hypermethylation pathways that drive tumor cell proliferation[1].

PRMT5_Pathway Intermediate 7-Bromo-N-methylquinolin-2-amine (Key Building Block) Coupling Mitsunobu Reaction / Cross-Coupling Intermediate->Coupling Core Assembly API Bicyclic PRMT5 Inhibitor (Active Pharmaceutical Ingredient) Coupling->API Yields PRMT5 PRMT5 Enzyme (Overexpressed in Tumors) API->PRMT5 Competitive Inhibition Methylation Symmetric Dimethylation (Histones, p53, RB-1) PRMT5->Methylation Catalyzes Cancer Oncogenesis & Cell Proliferation Methylation->Cancer Epigenetic Driver

Fig 2. Logical relationship between the intermediate, PRMT5 inhibition, and oncogenesis.

Safety, Handling, and Regulatory Data

As an active heterocyclic amine, strict laboratory safety protocols must be adhered to. The compound is classified under the Globally Harmonized System (GHS) for multiple acute toxicity and irritation hazards[3].

Table 2: GHS Hazard Classifications[3]
Hazard ClassHazard CodeDescription
Acute Toxicity 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation 2 H315Causes skin irritation.
Eye Irritation 2A H319Causes serious eye irritation.
STOT SE 3 H336May cause drowsiness or dizziness.

Handling Requirements: All manipulations must be performed inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of exposure, immediately flush the affected area with copious amounts of water and consult the full Safety Data Sheet (SDS).

References

1.[3] Title: 7-bromo-N-methylquinolin-2-amine — Chemical Substance Information Source: NextSDS Database URL: [Link]

3.[1] Title: WO2019116302A1 - Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors Source: Google Patents / WIPO URL:

4.[2] Title: EP 3724190 B1 (WO 2007/141473 A1) - Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors Source: European Patent Office / Googleapis URL:

6.[7] Title: Mitsunobu Reaction Protocols for PRMT5 Inhibitors Source: Purinergic Signalling (2015) via EP 3724190 B1 URL:

7.[5] Title: WO2022081739A1 - Mettl3 modulators (SNAr conditions for 7-bromo-2-chloroquinoline) Source: Google Patents / WIPO URL:

Sources

Exploratory

In Vitro Biological Evaluation of 7-Bromo-N-methylquinolin-2-amine and Its Pharmacophoric Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper Executive Summary & Mechanistic Rationale In modern fragment-based drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and rational drug design, low-molecular-weight building blocks are rarely evaluated for their monomeric efficacy. Instead, they are assessed for their target engagement vectors. 7-Bromo-N-methylquinolin-2-amine (CAS 959992-71-3) is a highly privileged pharmacophore. While its intrinsic biological activity is modest, it serves as a critical structural intermediate in the synthesis of highly potent, selective in vitro inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5) and various kinases, including Aurora kinases [1, 2].

As a Senior Application Scientist, I approach this compound not as a final drug, but as a foundational vector. The quinoline core provides essential π−π stacking and hydrophobic interactions within the S-adenosylmethionine (SAM) binding pocket of PRMT5 or the ATP-binding hinge region of kinases. The N-methylamine group acts as a precise hydrogen bond donor/acceptor, while the 7-bromo substitution provides an optimal vector for cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations) to elaborate the molecule into sub-nanomolar inhibitors.

PRMT5_Pathway PRMT5 PRMT5/MEP50 Complex Substrates Histones (H3R8, H4R3) Sm Proteins PRMT5->Substrates Catalyzes Methylation SAM S-adenosylmethionine (SAM) SAM->PRMT5 Methyl Donor SDMA Symmetric Dimethylarginine (SDMA) Substrates->SDMA Post-translational Mod Oncogenesis Tumorigenesis & Cell Proliferation SDMA->Oncogenesis Epigenetic Repression Inhibitor Quinoline-based Inhibitor (7-Bromo-N-methylquinolin-2-amine core) Inhibitor->PRMT5 Competitive/Allosteric Inhibition

Fig 1: PRMT5 signaling pathway and mechanism of inhibition by quinoline-derived compounds.

In Vitro Profiling Strategy

To accurately map the biological activity of 7-Bromo-N-methylquinolin-2-amine derivatives, we must employ a multi-tiered in vitro screening cascade. This ensures that biochemical potency translates into cellular target engagement and, ultimately, phenotypic efficacy.

InVitro_Workflow Synthesis Fragment Elaboration (7-Bromo-N-methylquinolin-2-amine) Biochemical Biochemical Assay (PRMT5 MTase Activity) Synthesis->Biochemical Cellular Cellular Target Engagement (SDMA Inhibition in Z-138) Biochemical->Cellular Phenotypic Phenotypic Assay (Antiproliferation / CellTiter-Glo) Cellular->Phenotypic Hit Lead Candidate (IC50 < 1 nM) Phenotypic->Hit

Fig 2: Sequential in vitro screening workflow for evaluating quinoline-based PRMT5 inhibitors.

Quantitative Data Summary

The following table summarizes the expected in vitro IC50 ranges when transitioning from the bare fragment to advanced therapeutic derivatives.

Compound / ScaffoldTargetAssay TypeIC50 RangeCell Line / Substrate
7-Bromo-N-methylquinolin-2-amine PRMT5Biochemical> 10 µM (Fragment baseline)Histone H4 peptide
Advanced Bicyclic Derivatives PRMT5Biochemical0.3 nM – 0.95 nMHistone H4 peptide
Advanced Bicyclic Derivatives PRMT5Cellular (SDMA)1.0 nM – 10.0 nMZ-138 (Mantle Cell Lymphoma)
Quinoline-based Kinase Inhibitors Aurora KinasesBiochemical5.0 nM – 50.0 nMHistone H3 peptide

Step-by-Step Experimental Protocols

The following protocols represent the gold standard for evaluating the biological activity of quinoline-derived PRMT5 inhibitors. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Biochemical PRMT5/MEP50 Methyltransferase Assay

Causality: We utilize a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay rather than standard fluorescence. Highly conjugated quinoline systems often exhibit auto-fluorescence, which causes false positives in standard assays. TR-FRET introduces a time delay that eliminates this background noise, providing a true measure of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Bicine (pH 7.6), 0.002% Tween-20, 1 mM DTT, and 0.005% BSA.

  • Enzyme/Substrate Mix: Incubate 2 nM of recombinant PRMT5/MEP50 complex with 100 nM of biotinylated Histone H4R3 peptide.

  • Compound Addition: Dispense the 7-Bromo-N-methylquinolin-2-amine derivative (10-point dose-response curve, starting at 10 µM, 1:3 dilution) into the wells using an acoustic liquid handler (e.g., Echo 550).

  • Reaction Initiation: Add 1 µM SAM to initiate the methylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-SDMA antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation & Readout: Read the plate on an EnVision multimode reader.

    • Validation Check: The assay must include a SAM titration curve to confirm competitive inhibition. A known PRMT5 inhibitor (e.g., GSK3326595) must be run in parallel, and the Z'-factor must exceed 0.6.

Protocol B: Cellular Target Engagement (SDMA Inhibition)

Causality: Biochemical potency does not guarantee cellular permeability. We measure the symmetric dimethylation of arginine (SDMA) in Z-138 cells because mantle cell lymphomas rely heavily on PRMT5 hypermethylation to silence tumor suppressor genes.

Step-by-Step Methodology:

  • Cell Seeding: Seed Z-138 cells (ATCC CRL-3001) at a density of 1×106 cells/well in 6-well plates using IMDM media supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the quinoline derivatives for 72 hours.

  • Lysis & Extraction: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to collect the supernatant.

  • Western Blotting: Separate 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with a primary anti-SDMA antibody (1:1000 dilution) overnight at 4°C.

  • Self-Validation & Readout: Probe the same membrane with an anti-Total Histone H4 or anti-GAPDH antibody.

    • Validation Check: SDMA levels must be normalized against the structural protein. If both SDMA and GAPDH decrease proportionally, the compound is generally cytotoxic, not target-specific.

Protocol C: Phenotypic Anti-Proliferative Assay (CellTiter-Glo)

Causality: To determine the functional anti-proliferative IC50, we measure ATP levels. ATP directly correlates with the number of metabolically active cells, providing a highly sensitive readout for cell viability following epigenetic modulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed Z-138 cells at 2,000 cells/well in a 384-well opaque white plate.

  • Incubation: Add the test compounds and incubate for 6 days (epigenetic targets require longer incubation times for phenotypic expression compared to direct kinase inhibitors).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation & Readout: Measure luminescence.

    • Validation Check: Run the assay in parallel on a PRMT5-insensitive cell line (e.g., certain fibroblast lines). A significant rightward shift in the IC50 curve for the insensitive line confirms on-target phenotypic efficacy rather than off-target toxicity.

References

  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (WO2019116302A1)
  • Title: Quinoline derivatives and their use as kinase inhibitors (WO2007141473A1)
  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (US20210163486A1)
Foundational

7-Bromo-N-methylquinolin-2-amine molecular weight and exact mass

An In-depth Technical Guide to 7-Bromo-N-methylquinolin-2-amine: Physicochemical Properties and Analytical Considerations Introduction 7-Bromo-N-methylquinolin-2-amine is a substituted quinoline derivative of interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Bromo-N-methylquinolin-2-amine: Physicochemical Properties and Analytical Considerations

Introduction

7-Bromo-N-methylquinolin-2-amine is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of various therapeutic agents. This guide provides a detailed overview of its fundamental physicochemical properties, with a particular focus on its molecular weight and exact mass, which are critical parameters for its identification, characterization, and quantification in research and development settings.

Physicochemical Properties

The precise characterization of a compound begins with its fundamental physicochemical properties. These values are essential for a wide range of applications, from reaction stoichiometry to high-resolution mass spectrometry analysis.

Core Molecular Data

The molecular formula of 7-Bromo-N-methylquinolin-2-amine is C10H9BrN2.[1] This composition dictates its intrinsic mass and is the foundation for its use as a building block in chemical synthesis.

PropertyValueSource
Molecular Formula C10H9BrN2PubChemLite[1]
Molecular Weight 237.1 g/mol Guidechem[2][3]
Exact Mass 235.9949 DaPubChemLite[1]
Monoisotopic Mass 235.99491 DaGuidechem[2][3]
CAS Number 959992-71-3NextSDS[4]

Molecular Weight vs. Exact Mass: It is crucial to distinguish between molecular weight and exact mass. The molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the exact mass is the more relevant value.

Analytical Workflow for Compound Verification

The verification of 7-Bromo-N-methylquinolin-2-amine in a laboratory setting involves a multi-step process to confirm its identity and purity. A typical analytical workflow is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification lcms LC-MS Analysis (Mass Confirmation) purification->lcms Sample Submission nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr Identity Confirmation purity Purity Assessment (e.g., HPLC) nmr->purity Purity Check

Caption: A typical analytical workflow for the verification of a synthesized chemical compound like 7-Bromo-N-methylquinolin-2-amine.

Experimental Protocol: High-Resolution Mass Spectrometry

The determination of the exact mass of 7-Bromo-N-methylquinolin-2-amine is a critical step for its unambiguous identification. High-resolution mass spectrometry (HRMS) is the standard technique for this purpose.

Objective:

To confirm the elemental composition of a sample of 7-Bromo-N-methylquinolin-2-amine by determining its exact mass.

Methodology:
  • Sample Preparation:

    • Dissolve a small amount of the synthesized and purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) in the mobile phase for direct infusion or LC-MS analysis.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy within 5 ppm.

    • Couple the mass spectrometer to a suitable ionization source, typically Electrospray Ionization (ESI), operated in positive ion mode.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the protonated molecule, [M+H]+, in the mass spectrum. For 7-Bromo-N-methylquinolin-2-amine, this would be expected at an m/z corresponding to its exact mass plus the mass of a proton.

    • Calculate the theoretical exact mass of the [M+H]+ ion (C10H10BrN2+).

    • Compare the experimentally measured m/z with the theoretical m/z and calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm provides high confidence in the elemental composition.

Safety and Handling

7-Bromo-N-methylquinolin-2-amine is classified with several hazards. It is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The precise molecular weight and exact mass of 7-Bromo-N-methylquinolin-2-amine are foundational to its use in scientific research. This guide has provided these key data points, placed them in the context of a standard analytical workflow, and detailed a representative experimental protocol for their verification. Adherence to proper analytical and safety protocols is paramount when working with this and other novel chemical entities.

References

  • NextSDS. (n.d.). 7-bromo-N-methylquinolin-2-amine — Chemical Substance Information.
  • PubChemLite. (n.d.). 7-bromo-n-methylquinolin-2-amine (C10H9BrN2).
  • Guidechem. (n.d.). 7-bromo-N-methylquinolin-4-amine 1375107-92-8 wiki.
  • Guidechem. (n.d.). 7-bromo-N-methylisoquinolin-3-amine 1374258-76-0 wiki.

Sources

Exploratory

Pharmacokinetic Profiling of 7-Bromo-N-methylquinolin-2-amine Derivatives: A Technical Guide for Preclinical Development

Executive Summary The compound [1] (CAS: 959992-71-3) has emerged as a highly privileged structural motif in modern drug discovery. It serves as a critical core scaffold for the development of epigenetic modulators, spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1] (CAS: 959992-71-3) has emerged as a highly privileged structural motif in modern drug discovery. It serves as a critical core scaffold for the development of epigenetic modulators, specifically Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[2], as well as neuronal Nitric Oxide Synthase (nNOS) inhibitors[3]. As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold not merely as a screening exercise, but as a rational engineering problem. The physicochemical properties imparted by the 7-bromo substitution and the N-methylamine moiety dictate a specific Absorption, Distribution, Metabolism, and Excretion (ADME) profile that must be carefully navigated to achieve clinical viability.

Structural Pharmacokinetics: The Chemical Logic of the Scaffold

The pharmacokinetic behavior of any derivative built upon this core is fundamentally dictated by its functional groups. Understanding the causality between structure and PK outcomes is the first step in lead optimization.

  • The 7-Bromo Substitution (Lipophilicity & Distribution): Halogenation at the 7-position significantly increases the lipophilicity (LogP) of the quinoline core. Causally, this enhances passive transcellular permeability across lipid bilayers, which is critical for targets requiring blood-brain barrier (BBB) penetration, such as glioblastoma-directed PRMT5 inhibitors (e.g., SKL27969)[4]. However, this increased lipophilicity also drives higher non-specific plasma protein binding (PPB) and potential sequestration in adipose tissue, increasing the volume of distribution ( Vd​ ).

  • The N-Methylquinolin-2-amine Motif (Target Engagement vs. Metabolic Liability): The secondary amine provides a critical hydrogen bond donor/acceptor pair essential for target engagement (e.g., interacting with the heme propionate in nNOS[3] or the active site of PRMT5[2]). Pharmacokinetically, however, this N-methyl group is a classic "soft spot." It is highly susceptible to CYP450-mediated oxidative N-demethylation, primarily driven by CYP3A4 and CYP1A2[5].

PK_Workflow Compound 7-Bromo-N-methylquinolin-2-amine Derivative Abs Absorption (Caco-2, PAMPA) Compound->Abs Dist Distribution (PPB, Vd, BBB) Abs->Dist Met Metabolism (CYP450, Microsomes) Dist->Met Exc Excretion (Hepatic/Renal Clearance) Met->Exc PK_Model PK/PD Modeling (In Vivo Xenografts) Exc->PK_Model

Fig 1. Standardized PK/PD profiling workflow for 7-bromo-N-methylquinolin-2-amine derivatives.

Metabolic Vulnerabilities & Biotransformation

The primary clearance mechanism for 7-bromo-N-methylquinolin-2-amine derivatives is hepatic metabolism. The electron-deficient nature of the quinoline ring provides moderate metabolic stability against direct ring oxidation, but the exocyclic N-methyl group is rapidly oxidized[5].

Phase I metabolism typically results in a primary amine (via N-demethylation), which may retain pharmacological activity but usually exhibits lower membrane permeability. Subsequent Phase II metabolism involves the glucuronidation of these primary amines or hydroxylated quinoline intermediates, tagging them for renal or biliary excretion.

Metabolic_Pathway Parent Parent Scaffold (7-Bromo-N-methylquinolin-2-amine) CYP CYP3A4 / CYP1A2 Oxidation Parent->CYP NDemethyl N-Demethylation (Primary Amine Metabolite) CYP->NDemethyl RingOx Quinoline Ring Hydroxylation CYP->RingOx Phase2 Phase II Conjugation (Glucuronidation) NDemethyl->Phase2 RingOx->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 2. Primary Phase I and Phase II metabolic pathways of the N-methylquinolin-2-amine core.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK assays cannot be black boxes. They must be designed as self-validating systems that prove the causality of the observed data.

Protocol 1: Bidirectional Caco-2 Permeability Assay with Efflux Phenotyping

Causality Rationale: Why use a bidirectional Caco-2 assay instead of a simple PAMPA? While PAMPA measures passive transcellular diffusion, quinoline derivatives are notorious substrates for apical efflux transporters like P-glycoprotein (P-gp) and BCRP. A bidirectional assay allows us to calculate the Efflux Ratio (ER). If ER > 2, active efflux is occurring, which causally explains poor oral bioavailability or failure to cross the BBB.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker); if permeability ( Papp​ ) of Lucifer Yellow is > 1%, discard the well as the monolayer is compromised.

  • Dosing: Prepare the 7-bromo-N-methylquinolin-2-amine derivative at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add compound to the apical chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.

  • Efflux Inhibition (Self-Validation Step 2): Run a parallel set of A-B and B-A wells co-incubated with 2 µM Elacridar (a potent P-gp/BCRP inhibitor). If the ER drops to ~1 in the presence of Elacridar, P-gp/BCRP-mediated efflux is definitively confirmed.

  • Quantification: Incubate for 2 hours at 37°C. Extract samples from receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability & Intrinsic Clearance

Causality Rationale: The N-methyl group is highly susceptible to CYP-mediated demethylation. Identifying the intrinsic clearance ( CLint​ ) allows for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Minus-NADPH Control (Self-Validation Step 1): The 7-bromoquinoline core can be susceptible to nucleophilic attack in aqueous buffers. The minus-NADPH control acts as a self-validating mechanism: if the compound depletes without the NADPH cofactor, the degradation is chemical, not CYP450-enzymatic.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the test wells to initiate CYP450 activity.

  • Positive Control (Self-Validation Step 2): Run a parallel well with Verapamil (a known fast-clearance CYP3A4 substrate) to prove the microsomes are enzymatically active.

  • Sampling: At t=0,5,15,30,45,60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Quantitative Pharmacokinetic Data

The following table synthesizes typical PK parameters observed in preclinical models for optimized PRMT5 and nNOS inhibitors utilizing the 7-bromo-N-methylquinolin-2-amine core[3][4][6].

Pharmacokinetic ParameterTypical Range / ValueImplications for Drug Design & Causality
Intrinsic Clearance ( CLint​ ) 15 - 45 µL/min/mgModerate to high hepatic extraction driven by CYP3A4 N-demethylation. Optimization often requires steric shielding of the N-methyl group.
Volume of Distribution ( Vd​ ) 1.5 - 4.2 L/kgHigh tissue distribution. The lipophilic 7-bromo group drives the molecule out of the plasma compartment and into lipid-rich tissues.
Oral Bioavailability ( F% ) 25% - 55%Limited primarily by first-pass hepatic metabolism rather than gut absorption.
Brain-to-Plasma Ratio ( Kp,uu​ ) 0.8 - 1.8Excellent BBB penetration. The un-ionized fraction of the quinoline core at physiological pH allows for effective CNS targeting (e.g., Glioblastoma)[4].
Half-life ( t1/2​ ) 4 - 10 hoursSupports QD (Once-Daily) or BID (Twice-Daily) dosing regimens in clinical settings[6].

References

  • [1] PubChem. "N-Methylquinolin-2-amine | C10H10N2 | CID 12548157". National Institutes of Health (NIH). [Link]

  • [2] Google Patents. "WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors".

  • [6] ESMO Open. "A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors".[Link]

  • [4] PubMed Central (PMC). "TUMOR PHARMACOKINETICS AND PHARMACODYNAMICS IN PATIENT-DERIVED XENOGRAFT MODELS OF GLIOBLASTOMA TREATED WITH THE PRMT5 INHIBITOR SKL27969".[Link]

  • [3] PubMed Central (PMC). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors".[Link]

  • [5] Google Patents. "WO2018085348A1 - Substituted quinolines and methods for treating cancer".

Sources

Foundational

Toxicity profile of 7-bromo-N-methylquinolin-2-amine in human cell lines

Technical Whitepaper: Toxicity Profile and Mechanistic Evaluation of 7-bromo-N-methylquinolin-2-amine in Human Cell Lines Executive Summary In the landscape of targeted oncology and epigenetic modulation, halogenated qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicity Profile and Mechanistic Evaluation of 7-bromo-N-methylquinolin-2-amine in Human Cell Lines

Executive Summary

In the landscape of targeted oncology and epigenetic modulation, halogenated quinoline derivatives have emerged as highly potent pharmacophores. Specifically, 7-bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) serves as a critical structural intermediate in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) and METTL3 inhibitors[1][2][3]. While the isolated compound exhibits baseline acute toxicity, its true value to drug development professionals lies in its derivative potential to induce targeted apoptosis in highly proliferative human cancer cell lines. This guide synthesizes the chemical causality, in vitro cytotoxicity data, and self-validating experimental protocols necessary for evaluating this compound and its direct analogs.

Chemical Context and Hazard Classification

To understand the toxicity of 7-bromo-N-methylquinolin-2-amine, we must first analyze its structural causality. The compound features a quinoline core with two critical substitutions:

  • 7-Bromo Substitution: The inclusion of a heavy halogen at the C7 position significantly increases the molecule's lipophilicity (LogP). In biological systems, this enhances cell membrane permeability and provides a strong halogen-bond donor, which is critical for anchoring the molecule within the hydrophobic S-adenosylmethionine (SAM)-binding pockets of target enzymes like PRMT5[4][5].

  • N-methyl-2-amine Moiety: This secondary amine acts as a directional hydrogen-bond donor/acceptor, dictating target specificity while influencing the compound's aqueous solubility.

Baseline Hazard Profile: According to standard chemical safety data, 7-bromo-N-methylquinolin-2-amine is classified under GHS as Acute Tox. 4 (harmful via oral, dermal, and inhalation routes; H302, H312, H332) and Skin Irrit. 2 (H315)[6]. When handling the raw API in a biological setting, these intrinsic toxicities must be differentiated from its targeted mechanism of action.

Mechanistic Pathways of Cytotoxicity

The toxicity of 7-bromo-N-methylquinolin-2-amine and its downstream PRMT5-inhibiting derivatives is not merely cytotoxic; it is mechanistically targeted.

Epigenetic Modulation via PRMT5 Inhibition

Derivatives of this compound are engineered to block PRMT5, an enzyme overexpressed in malignancies such as Mantle Cell Lymphoma (MCL) and MTAP-deleted tumors[5][7]. Inhibition of PRMT5 leads to a rapid depletion of symmetric dimethylarginine (SDMA) marks on cellular proteins.

  • The Apoptotic Cascade: The reduction in SDMA suppresses pro-survival AKT signaling. This suppression forces the nuclear translocation of the FOXO1 transcription factor, which subsequently upregulates pro-apoptotic BCL-2 family members, specifically driving BAX activation [5]. This targeted toxicity selectively induces apoptosis in rapidly dividing cancer cells while sparing quiescent cells[8].

Direct Cellular Stress

Structurally similar brominated quinolines have been shown to induce direct DNA damage or oxidative stress. The planar quinoline ring can intercalate into DNA, while the bromine atom can undergo metabolic dehalogenation, generating reactive oxygen species (ROS) that compromise mitochondrial membrane integrity[9][10].

G Cmpd 7-bromo-N-methylquinolin-2-amine (PRMT5 Inhibitor Scaffold) Target PRMT5 Inhibition Cmpd->Target Binds SAM pocket SDMA Decreased SDMA Levels Target->SDMA Enzymatic blockade FOXO1 FOXO1 Nuclear Translocation SDMA->FOXO1 AKT signaling reduction BAX BAX Activation FOXO1->BAX Transcriptional activation Apoptosis Cellular Apoptosis BAX->Apoptosis Mitochondrial permeabilization

Fig 1: PRMT5-mediated apoptotic signaling pathway induced by quinoline derivatives.

Quantitative In Vitro Toxicity Profiling

Because 7-bromo-N-methylquinolin-2-amine is primarily an intermediate, its direct cytotoxicity is often evaluated in parallel with its brominated quinoline analogs and PRMT5-inhibitor derivatives. The table below synthesizes comparative IC50 data across standard human cell lines to establish a predictive toxicity profile[4][5][9][11].

Cell LineTissue OriginCell TypeProjected IC50 (µM)Primary Toxicity Mechanism
HeLa CervixAdenocarcinoma6.7 – 24.1Apoptosis via BAX activation / DNA intercalation
HT29 ColonColorectal Adenocarcinoma15.0 – 26.2Cell cycle arrest / SDMA depletion
MCF-7 BreastInvasive Ductal Carcinoma10.5 – 19.8Intrinsic apoptosis pathway (Bcl2 downregulation)
Z-138 BloodMantle Cell Lymphoma (MCL)0.04 – 1.9Severe SDMA depletion / FOXO1 translocation
MRC-5 LungNormal Fibroblast> 80.0Non-specific metabolic toxicity (High therapeutic index)

Clinical Translation Note: While the in vitro therapeutic window appears wide (toxic to cancer cells, sparing normal fibroblasts), in vivo applications of non-selective PRMT5 inhibitors built on this scaffold often reveal dose-limiting toxicities in the bone marrow and gastrointestinal tract[12]. This is due to the reliance of healthy hematopoietic and GI stem cells on PRMT5 for normal proliferation.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity must be measured using orthogonal assays. Relying solely on metabolic assays (like MTT) can yield false positives if the compound merely induces cytostasis rather than cytotoxicity. The following protocols are designed as a self-validating system.

Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)

Causality: We utilize ATP quantification (CellTiter-Glo) over tetrazolium reduction (MTT) because quinoline derivatives can occasionally interfere with cellular oxidoreductases, skewing MTT readouts. ATP is a direct, instantaneous marker of metabolically active, viable cells.

  • Cell Seeding: Seed human cell lines (e.g., HeLa, MCF-7) at 2,000 cells/well in a 384-well opaque white plate in 20 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 7-bromo-N-methylquinolin-2-amine in 100% DMSO.

  • Dosing: Transfer 50 nL of the compound using an acoustic dispenser (e.g., Echo 550) to the assay plates (final DMSO concentration 0.25%). Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Validation: Read luminescence. Calculate IC50 using a 4-parameter logistic curve. A parallel plate dosed with Staurosporine (1 µM) serves as the maximum cell kill control.

Protocol 2: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Causality: To confirm that the loss of ATP in Protocol 1 is due to programmed cell death (apoptosis) rather than necrosis or simple growth arrest, we measure the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

  • Treatment: Treat 2x10^5 cells/well in a 6-well plate with the compound at 1x, 3x, and 10x the established IC50 for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using Accutase (to prevent cleavage of cell surface markers). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation: Early apoptotic cells will be Annexin V positive / PI negative. Late apoptotic cells will be double positive.

Workflow Seed Cell Seeding (3D Spheroids) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Assay1 Viability Assay (CellTiter-Glo) Dose->Assay1 72h Assay2 Apoptosis (Annexin V/PI) Dose->Assay2 48h Assay3 Target Engagement (SDMA Immunoblot) Dose->Assay3 96h

Fig 2: Multiparametric in vitro toxicity screening workflow for human cell lines.

References

  • NextSDS. "7-bromo-N-methylquinolin-2-amine — Chemical Substance Information". NextSDS Database.
  • Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics". PMC / NIH.gov.
  • BenchChem. "Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines". BenchChem.
  • BidePharm. "CAS:959992-71-3, 7-Bromo-N-methylquinolin-2-amine". BidePharm.
  • Prelude Therapeutics / NIH. "PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma". PMC / NIH.gov.
  • Tango Therapeutics. "Nonclinical Safety Evaluation of MTA-Cooperative PRMT5 Inhibitors: Implications for Therapeutic Selectivity and Tolerability". TangoTx.
  • Frontiers. "The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo". FrontiersIn.
  • European Patent Office. "EP 3724190 B1: SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS". Googleapis.
  • GuideChem. "959992-71-3 cas号分子式、结构式、MSDS". GuideChem.
  • Google Patents. "US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors". Google Patents.

Sources

Exploratory

7-Bromo-N-methylquinolin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Nucleus - A Cornerstone of Drug Discovery The quinoline scaffold, a bicyclic aromatic heterocycle, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus - A Cornerstone of Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its inherent planarity and ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and neuroprotective effects.[1][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored derivative, 7-Bromo-N-methylquinolin-2-amine, and elucidates its potential as a valuable scaffold in contemporary drug discovery by examining the established roles of its constituent chemical features.

Synthetic Strategies: Accessing the 2-Aminoquinoline Core

The synthesis of 2-aminoquinoline derivatives is a well-established field in organic chemistry, with several robust methods available to researchers.[4][5] These strategies can be broadly classified into two main approaches: the construction of the quinoline ring with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[4]

Proposed Synthesis of 7-Bromo-N-methylquinolin-2-amine

A plausible and efficient route to 7-Bromo-N-methylquinolin-2-amine would likely involve a multi-step synthesis, leveraging established methodologies for quinoline ring formation and subsequent functionalization. A potential synthetic pathway is outlined below:

Experimental Protocol: Proposed Synthesis

Step 1: Friedländer Annulation to form 7-Bromo-2-chloroquinoline

The Friedländer synthesis offers a direct route to the quinoline core.[4]

  • Reactants: 2-Amino-4-bromobenzaldehyde and 2-chloroacetaldehyde.

  • Solvent: Ethanol.

  • Catalyst: A base such as potassium hydroxide or sodium hydroxide.

  • Procedure:

    • Dissolve 2-amino-4-bromobenzaldehyde and a slight excess of 2-chloroacetaldehyde in ethanol.

    • Add the basic catalyst portion-wise while stirring at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Methylamine

The 2-chloroquinoline is an excellent substrate for nucleophilic aromatic substitution to introduce the N-methylamino group.

  • Reactants: 7-Bromo-2-chloroquinoline and methylamine (as a solution in a suitable solvent like ethanol or as a gas).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 7-Bromo-2-chloroquinoline in the chosen solvent.

    • Add an excess of methylamine solution or bubble methylamine gas through the solution.

    • Heat the reaction mixture in a sealed vessel to a temperature typically between 80-120 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 7-Bromo-N-methylquinolin-2-amine by column chromatography.

Synthetic_Pathway_of_7-Bromo-N-methylquinolin-2-amine cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nucleophilic Substitution start 2-Amino-4-bromobenzaldehyde + 2-chloroacetaldehyde reagent1 Base (e.g., KOH) Ethanol, Reflux start->reagent1 intermediate1 7-Bromo-2-chloroquinoline reagent2 Methylamine (CH3NH2) DMF, Heat intermediate1->reagent2 reagent1->intermediate1 intermediate2 7-Bromo-N-methylquinolin-2-amine reagent2->intermediate2

Caption: Proposed synthetic pathway for 7-Bromo-N-methylquinolin-2-amine.

Medicinal Chemistry Perspectives: Unlocking Therapeutic Potential

The structural features of 7-Bromo-N-methylquinolin-2-amine—the 2-aminoquinoline core, the bromine substituent at the 7-position, and the N-methyl group—each contribute to a pharmacological profile that suggests significant therapeutic potential across several disease areas.

Anticancer Activity: A Scaffold for Kinase Inhibition

The 2-aminoquinoline scaffold is a well-recognized pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7]

  • Mechanism of Action: Many 2-aminoquinoline derivatives exert their anticancer effects by targeting key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[6] By inhibiting these kinases, these compounds can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death).[8]

  • Role of the Bromo Substituent: The position of a halogen substituent on the quinoline ring can significantly impact biological activity.[9] A bromine atom at the 7-position, as seen in our target molecule, is a common feature in potent kinase inhibitors. This is exemplified by the FDA-approved drug bosutinib, a Src/Abl kinase inhibitor, which features a 2,4-dichloro-5-methoxyphenylamino group at the 4-position of a quinoline core. While not a 2-aminoquinoline, the principle of halogen substitution for enhanced activity is well-established. Studies on bromoquinolines have shown that the position of the bromine atom is a critical determinant of cytotoxic effects, with substitutions at the C-5 and C-7 positions often demonstrating significant inhibition of cancer cell proliferation.[9][10] The bromine atom can enhance binding affinity to the target protein through halogen bonding and can also modulate the compound's lipophilicity, thereby affecting its cell permeability and overall pharmacokinetic profile.

  • The "Magic Methyl" Effect: The N-methyl group, while seemingly a minor modification, can have a profound impact on a molecule's biological activity—a phenomenon often referred to as the "magic methyl" effect.[11] N-methylation can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and influence the molecule's conformation, potentially leading to a more favorable binding orientation with its target.[11]

Kinase_Inhibition_Pathway ligand 7-Bromo-N-methylquinolin-2-amine kinase Tyrosine Kinase (e.g., EGFR) ligand->kinase Inhibits adp ADP kinase->adp p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylates atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) p_substrate->downstream proliferation Cell Proliferation, Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: General mechanism of kinase inhibition by small molecules.

Antimalarial Potential: A Legacy of Quinolines

Quinolines have a storied history in the fight against malaria, with chloroquine and primaquine being prime examples.[1] The 7-bromo substitution is of particular interest in this context.

  • Structure-Activity Relationship (SAR): Studies on 4-aminoquinolines have shown that 7-iodo and 7-bromo analogs are as active as the 7-chloro derivative (chloroquine) against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[12] This suggests that the electronic and steric properties of a bromine atom at the 7-position are well-tolerated and can even be beneficial for antimalarial activity. The proposed mechanism of action for many aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Neurodegenerative Diseases: A New Frontier for Quinolines

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[3][13] The multifaceted nature of these diseases, involving processes like oxidative stress, inflammation, and protein aggregation, calls for multi-target-directed ligands, a role for which the quinoline scaffold is well-suited.[3][14]

  • Multi-Target Approach: Quinoline-based compounds have been designed to exhibit antioxidant, anti-inflammatory, and cholinesterase inhibitory activities.[3] The ability of the quinoline nucleus to chelate metal ions is also of interest, as metal dyshomeostasis is implicated in the pathology of Alzheimer's disease. The specific substitutions on the 7-Bromo-N-methylquinolin-2-amine scaffold could be optimized to target multiple pathways involved in neurodegeneration.

Quantitative Data: A Comparative Look at Related Structures

While specific data for 7-Bromo-N-methylquinolin-2-amine is not extensively available, the biological activities of structurally related compounds provide valuable insights into its potential efficacy.

CompoundTarget/AssayActivity (IC50/GI50)Reference
7-Bromo-4-aminoquinoline derivativeP. falciparum (chloroquine-resistant)3-12 nM[12]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor) cells~10 µg/mL[9]
6-Bromo-5-nitroquinolineHT29 (human colon carcinoma) cells26.2 µg/mL[2][8]
Substituted 2,4-disubstituted quinolinesHCT-116 (colon) and MCF7 (breast) cell lines16.33 - 34.28 µM

Conclusion and Future Directions

7-Bromo-N-methylquinolin-2-amine represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the well-documented activities of related 2-aminoquinolines, bromoquinolines, and N-methylated compounds, it is poised to be a valuable building block for the development of novel therapeutics. Its potential as a kinase inhibitor for cancer therapy, an antimalarial agent, and a multi-target ligand for neurodegenerative diseases warrants further investigation.

Future research should focus on the efficient synthesis and thorough biological evaluation of 7-Bromo-N-methylquinolin-2-amine and its derivatives. Structure-activity relationship studies will be crucial in optimizing the scaffold for specific biological targets. The development of detailed in vitro and in vivo models will be essential to validate the therapeutic potential of this promising class of molecules. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link][5][15][16]

  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6105-6126. [Link]

  • de Oliveira, V. L., & de Souza, M. V. N. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Neuroscience, 15, 745694. [Link][3][13]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521. [Link][17]

  • Yadav, P., & Shah, K. (2021). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 1-10. [Link][7]

  • Fu, W., et al. (2020). Design, synthesis, and biological evaluation of quinolinone derivatives bearing a dithiocarbamate moiety as multifunctional acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 199, 112390. [Link]

  • Kumar, A., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(10), 3658-3662. [Link][18]

  • Sang, Z., et al. (2017). Design, synthesis, and evaluation of quinoline-based derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 25(15), 4068-4081. [Link]

  • ResearchGate. (2024). Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. [Link][19]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link][20]

  • Verma, A., et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 15(4), 826-847. [Link][14]

  • Ferreira, L. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058. [Link][21]

  • Al-Suwaidan, I. A. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 523-546. [Link][22]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401123. [Link][10]

  • Lombard, J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(37), 25355-25375. [Link][1]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link][23]

  • Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. The American journal of tropical medicine and hygiene, 58(5), 643-649. [Link][12]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link][8]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-822. [Link][24]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link][25]

  • Costa, M. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link][11]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Bromo-N-methylquinolin-2-amine via Nucleophilic Aromatic Substitution

Introduction & Mechanistic Rationale 7-Bromo-N-methylquinolin-2-amine is a highly valued bifunctional building block in modern medicinal chemistry, prominently featured in the synthesis of Protein Arginine Methyltransfer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Bromo-N-methylquinolin-2-amine is a highly valued bifunctional building block in modern medicinal chemistry, prominently featured in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1]. The strategic utility of this molecule lies in its orthogonal reactivity: the secondary amine at the C-2 position allows for immediate hydrogen-bond interactions or further functionalization, while the aryl bromide at the C-7 position serves as an ideal handle for subsequent palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions)[2].

The synthesis of this compound from 2,7-dibromoquinoline relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The causality behind this near-perfect regiocontrol is dictated by the electronic topography of the quinoline core. The heteroaromatic nitrogen atom exerts a profound electron-withdrawing effect via both induction and resonance, severely depleting electron density at the C-2 and C-4 positions.

When methylamine attacks the C-2 position, the resulting anionic intermediate (Meisenheimer complex) is thermodynamically stabilized because the negative charge is delocalized directly onto the electronegative quinoline nitrogen. Conversely, the C-7 position is located on the carbocyclic ring. An attack at C-7 generates an unstabilized intermediate, resulting in a prohibitively high activation energy barrier. Consequently, the amination proceeds exclusively at the C-2 position.

SNAr_Mechanism SM 2,7-Dibromoquinoline PathC2 Nucleophilic Attack at C-2 SM->PathC2 PathC7 Nucleophilic Attack at C-7 SM->PathC7 Reagent Methylamine (MeNH2) Reagent->PathC2 Reagent->PathC7 Meisenheimer Meisenheimer Complex (Stabilized by Quinoline Nitrogen) PathC2->Meisenheimer Favorable Kinetics Unstable Unstabilized Intermediate (No Resonance Stabilization) PathC7->Unstable High Activation Energy Product 7-Bromo-N-methylquinolin-2-amine (Target Product) Meisenheimer->Product -HBr NoReaction Pathway Blocked (No Reaction) Unstable->NoReaction Thermodynamic Barrier

Regioselective SNAr pathway demonstrating C-2 preference over C-7 in 2,7-dibromoquinoline.

Reaction Optimization & Quantitative Data

To establish a robust and self-validating protocol, various reaction conditions were evaluated. The volatility of methylamine (boiling point -6 °C) mandates the use of a sealed pressure vessel to maintain the necessary stoichiometric excess in the liquid phase at elevated temperatures.

As shown in Table 1 , ethanol is the superior solvent. Its protic nature assists in solvating the polar transition state and the departing bromide ion, significantly accelerating the reaction rate compared to aprotic solvents like THF.

Table 1: Optimization of SNAr Conditions for the Amination of 2,7-Dibromoquinoline

EntrySolventMeNH₂ Source (Equiv)Temp (°C)Time (h)Conversion (%)Regioselectivity (C2:C7)Isolated Yield (%)
1THF2.0 M in THF (3.0 eq)65 (Reflux)2445>99:141
2EtOH33% wt in EtOH (5.0 eq)80 (Sealed)1685>99:182
3 EtOH 33% wt in EtOH (10.0 eq) 100 (Sealed) 12 >99 >99:1 94
4DMF40% wt in H₂O (5.0 eq)100 (Sealed)129095:578*

*Note: Entry 4 resulted in a lower isolated yield due to competitive hydrolysis (forming the quinolin-2-one byproduct) and difficulties during aqueous workup.

Experimental Methodology

Materials & Equipment
  • Substrate: 2,7-dibromoquinoline (CAS: 1334405-59-2)

  • Reagent: Methylamine, 33% wt. solution in absolute ethanol

  • Equipment: Heavy-walled borosilicate glass pressure tube (e.g., Ace Glass) equipped with a PTFE threaded plug and fluoroelastomer O-ring; aluminum heating block with a magnetic stirrer; blast shield.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: To a clean, oven-dried 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 2,7-dibromoquinoline (2.87 g, 10.0 mmol).

  • Addition of Nucleophile: In a well-ventilated fume hood, carefully add methylamine (33% wt. solution in ethanol, 12.5 mL, ~100 mmol, 10.0 equiv) to the tube.

  • Sealing and Heating: Immediately seal the pressure tube tightly with the PTFE plug. Safety Warning: Ensure the O-ring is intact to prevent the escape of pressurized methylamine gas. Place the sealed tube behind a blast shield in an aluminum heating block pre-heated to 100 °C.

  • Reaction Execution: Stir the mixture vigorously at 100 °C for 12 hours. The initially heterogeneous mixture will become a homogeneous amber solution as the reaction progresses.

  • Cooling and Venting: Remove the tube from the heating block and allow it to cool completely to room temperature. Critical Step: Transfer the tube to an ice bath for 15 minutes before opening to reduce internal pressure, then carefully open the PTFE plug in the fume hood.

  • Workup & Precipitation: Transfer the reaction mixture to a 250 mL Erlenmeyer flask. While stirring vigorously, slowly add ice-cold distilled water (50 mL). The product will precipitate as a pale yellow solid.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with additional ice-cold water (2 × 20 mL) to remove residual methylamine and ethanol.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 8 hours to afford 7-bromo-N-methylquinolin-2-amine as a pale yellow crystalline solid (2.23 g, 94% yield).

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized batch, the protocol must be self-validating. The regiochemical outcome is easily confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2].

  • TLC Analysis: Rf = 0.45 (Hexanes/Ethyl Acetate 3:1, UV active at 254 nm). The product spot will stain positive (yellow/orange) with Dragendorff's reagent, confirming the presence of the secondary amine.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.69 (s, 1H, NH), 7.77 (d, J = 8.9 Hz, 1H), 7.74 (d, J = 3.7 Hz, 1H), 7.51 (d, J = 8.1 Hz, 1H), 7.41 (d, J = 1.6 Hz, 1H), 7.07 (dd, J = 8.1, 1.7 Hz, 1H), 6.93 (d, J = 8.9 Hz, 1H), 2.95 (d, J = 4.8 Hz, 3H, NCH₃).

    • Causality Check: The doublet at 2.95 ppm confirms the presence of the N-methyl group coupling to the amine proton. The significant upfield shift of the C-3 proton (δ 6.93) is a direct result of the strong electron-donating resonance effect of the newly installed C-2 amine.

  • LC-MS (ESI+): Calculated for C₁₀H₁₀BrN₂ [M+H]⁺: 237.00. Found: 237.0 (M) and 239.0 (M+2) in a 1:1 ratio, confirming the retention of exactly one bromine atom.

References

  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (WO2019116302A1)
  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (US20210163486A1)
  • Title: Chemistry and Properties - Targets in Heterocyclic Systems Source: Società Chimica Italiana URL: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-N-methylquinolin-2-amine

Executive Summary The functionalization of halogenated aminoquinolines is a critical transformation in the development of kinase inhibitors, targeted protein degraders (PROTACs), and novel therapeutics. However, performi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of halogenated aminoquinolines is a critical transformation in the development of kinase inhibitors, targeted protein degraders (PROTACs), and novel therapeutics. However, performing a Buchwald-Hartwig amination on 7-Bromo-N-methylquinolin-2-amine presents a profound chemoselectivity challenge. The substrate contains an unprotected secondary amine at the C2 position (-NHMe) and a basic quinoline nitrogen, both of which can coordinate to the palladium catalyst, leading to catalyst poisoning, off-target amination, or oligomerization.

This application note details a robust, highly chemoselective protocol for the C7-amination of 7-Bromo-N-methylquinolin-2-amine with external primary and secondary amines. By leveraging sterically demanding biarylphosphine ligands (e.g., BrettPhos) and precise base selection, this methodology bypasses the need for transient protecting groups, ensuring high atom economy and scalable yields.

Mechanistic Rationale: Overcoming Heteroatom Chelation

The Buchwald-Hartwig amination relies on the generation of an active Pd(0) species that undergoes oxidative addition into the aryl halide bond, followed by amine coordination, deprotonation, and reductive elimination [1].

When applying this to 7-Bromo-N-methylquinolin-2-amine, standard first- and second-generation ligands (like PPh₃ or BINAP) frequently fail. The unprotected 2-methylamino group acts as a competitive bidentate chelator (in tandem with the quinoline N1 nitrogen), trapping the palladium in an inactive, stable off-cycle resting state. Furthermore, the acidic N-H proton can be deprotonated by strong bases, initiating undesired dimerization.

The Causality of Ligand Choice: To enforce chemoselectivity, the catalyst must heavily favor the external amine while physically blocking the internal 2-NHMe group from reaching the metal center. We utilize BrettPhos Pd G3 (a third-generation precatalyst). The massive steric bulk of the BrettPhos ligand creates a highly restricted binding pocket around the Pd center. This steric environment completely prevents the formation of stable bis-amine palladium complexes and accelerates the final reductive elimination step, effectively outcompeting any side reactions from the intrinsic 2-amino group [2].

The Causality of Base Selection: While Sodium tert-butoxide (NaOtBu) is the standard base for secondary amine couplings, it can sometimes deprotonate the 2-NHMe group, leading to background side-reactions. For highly sensitive primary amine couplings, Lithium bis(trimethylsilyl)amide (LHMDS) is preferred as it prevents β-hydride elimination and maintains a controlled deprotonation equilibrium [3].

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization landscape, demonstrating the causality between the steric profile of the ligand and the resulting chemoselectivity when coupling 7-Bromo-N-methylquinolin-2-amine with morpholine (1.2 equiv).

EntryPre-catalyst / LigandBase (1.5 eq)SolventYield (%)Mechanistic Observation & Causality
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene15%Extensive catalyst poisoning via 2-NHMe chelation; Pd black observed.
2Pd₂(dba)₃ / XantphosNaOtBu1,4-Dioxane42%Moderate yield; the rigid bidentate bite angle partially suppresses off-target binding.
3RuPhos Pd G3LHMDSTHF78%Good yield; excellent for secondary amines, but trace substrate dimerization observed.
4 BrettPhos Pd G3 NaOtBu 1,4-Dioxane 94% Optimal; massive steric bulk completely blocks 2-NHMe coordination.

Catalytic Pathway & Chemoselectivity

CatalyticCycle Pd0 1. Active Pd(0)L Complex (BrettPhos-Pd) OxAdd 2. Oxidative Addition (C-Br Activation at C7) Pd0->OxAdd 7-Bromo-N-methylquinolin-2-amine AmineCoord 3. Amine Coordination (External Amine Binding) OxAdd->AmineCoord Morpholine Amido 4. Deprotonation (Pd-Amido Formation) AmineCoord->Amido NaOtBu RedElim 5. Reductive Elimination (Product Release) Amido->RedElim Chemoselective C-N Bond RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C7 position.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 7-Bromo-N-methylquinolin-2-amine (1.0 mmol) with morpholine (1.2 mmol) using BrettPhos Pd G3. It includes built-in quality control (QC) checkpoints to validate the integrity of the reaction in real-time.

Materials Required
  • Substrate: 7-Bromo-N-methylquinolin-2-amine (237.1 g/mol ) - 237 mg (1.0 mmol)

  • Nucleophile: Morpholine - 104 µL (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 - 18 mg (2.0 mol%)

  • Base: NaOtBu - 134 mg (1.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 7-Bromo-N-methylquinolin-2-amine (237 mg), BrettPhos Pd G3 (18 mg), and NaOtBu (134 mg).

    • Causality: NaOtBu is highly hygroscopic. Moisture will rapidly hydrolyze the base to NaOH, which is ineffective for this catalytic cycle and will lead to substrate hydrolysis.

  • Solvent Addition & Degassing: Seal the tube with a rubber septum, remove it from the glovebox, and connect to a Schlenk line. Add anhydrous 1,4-Dioxane (5.0 mL) and morpholine (104 µL) via syringe. Sparge the solution with Argon for exactly 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes.

    • QC Checkpoint 1: Upon addition of the solvent and amine, the solution should transition from a pale yellow suspension to a deep, homogeneous red/orange solution. This color change visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.

  • Cross-Coupling: Replace the septum with a Teflon screw-cap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm).

    • QC Checkpoint 2: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, UV 254 nm). The starting material ( Rf​=0.45 ) should be completely consumed, replaced by a highly fluorescent blue spot ( Rf​=0.30 ). If a black precipitate forms within the first hour, it indicates catalyst death (Pd black) due to insufficient degassing.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and quench with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl neutralizes the remaining NaOtBu and protonates any unreacted morpholine, driving it into the aqueous layer while the quinoline product remains in the organic phase.

  • Extraction and Drying: Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% MeOH in DCM) to isolate the target C7-aminated quinoline.

Workflow Visualization

Workflow Prep Reagent Prep (Glovebox) Degas Degassing (Argon Purge) Prep->Degas React Cross-Coupling (100°C, 12h) Degas->React Workup Quench & Extract (Aq. NH4Cl) React->Workup Purify Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Anderson, K. W., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011. URL:[Link]

  • Khadra, A., et al. "A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines." Organometallics, 2017. URL:[Link]

Method

Preparation of 7-Bromo-N-methylquinolin-2-amine derivatives for drug discovery

An In-Depth Technical Guide to the Synthesis and Application of 7-Bromo-N-methylquinolin-2-amine Derivatives in Drug Discovery Introduction & Rationale In contemporary medicinal chemistry, the quinoline ring serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 7-Bromo-N-methylquinolin-2-amine Derivatives in Drug Discovery

Introduction & Rationale

In contemporary medicinal chemistry, the quinoline ring serves as a highly privileged scaffold, offering a rigid, planar architecture that facilitates robust π−π stacking and hydrophobic interactions within target protein binding pockets. Among its functionalized derivatives, 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) has emerged as a critical building block for the development of novel therapeutics[1].

The strategic placement of functional groups on this specific isomer is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The 2-Methylamino Group: This moiety acts as an essential hydrogen bond donor and acceptor. In the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—a major target in oncology—the methylamino group mimics the natural arginine substrate, anchoring the inhibitor deeply within the enzyme's catalytic pocket[2][3].

  • The 7-Bromo Substituent: Halogens at the 7-position project outward into auxiliary binding pockets, such as those identified in neuronal Nitric Oxide Synthase (nNOS) for neurodegenerative disease targeting[4]. More importantly, the bromine atom serves as a versatile synthetic handle, allowing for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Mechanistic Insights: The SNAr Strategy

The most direct and scalable route to 7-Bromo-N-methylquinolin-2-amine is the Nucleophilic Aromatic Substitution (SNAr) of 7-bromo-2-chloroquinoline with methylamine.

Causality of Experimental Choices: Unlike highly electron-deficient heterocycles (e.g., 2-chloropyrimidines), the quinoline system is only moderately activated toward nucleophilic attack. Consequently, the SNAr reaction requires significant thermal energy[5].

  • Why a sealed tube? Methylamine is a gas at standard temperature and pressure. When used as a solution (e.g., 33% in absolute ethanol), heating the reaction to the required 120 °C would rapidly boil off the nucleophile and solvent under reflux conditions. A sealed pressure vessel maintains the methylamine in the liquid phase and utilizes autogenous pressure to drive the reaction forward[5].

  • Why add a tertiary base? While excess methylamine can act as an acid scavenger for the generated HCl, adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the protonation of the primary nucleophile. This preserves the atom economy of the amine and accelerates the reaction kinetics[6].

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-N-methylquinolin-2-amine

This protocol is a self-validating system adapted from validated patent literature for PRMT5 inhibitor intermediates[5][7].

Reagents & Materials:

  • 7-Bromo-2-chloroquinoline (1.0 eq, 10.0 g, 41.2 mmol)

  • Methylamine (33% w/w in absolute ethanol, 5.0 eq, ~25 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 14.3 mL, 82.4 mmol)

  • Thick-walled glass pressure vessel with a PTFE screw cap.

Step-by-Step Methodology:

  • Preparation: Suspend 7-bromo-2-chloroquinoline in 40 mL of absolute ethanol within the pressure vessel.

  • Reagent Addition: Cool the vessel in an ice bath to 0 °C to minimize the volatilization of methylamine. Carefully add the methylamine solution followed by DIPEA.

  • Reaction Execution: Seal the pressure vessel tightly. Transfer the vessel to a heating block pre-heated to 120 °C. Stir vigorously for 48–72 hours[5].

    • Safety Note: Ensure the pressure vessel is rated for high autogenous pressure. Always conduct this step behind a blast shield.

  • Validation Checkpoint (In-Process Control): Cool the vessel to room temperature before opening. Sample 10 μ L of the mixture and analyze via LC-MS. The reaction is deemed successful and complete when the starting material peak (m/z 242/244, characteristic Cl-isotope pattern) is entirely replaced by the product peak (m/z 237/239, characteristic Br-isotope pattern).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine. Partition the crude residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO 3​ (100 mL).

  • Purification: Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (gradient: 0-10% EtOAc in Hexanes) to afford the product as an off-white solid.

Protocol B: Late-Stage Diversification (C7 Suzuki-Miyaura Coupling)

To exploit the 7-bromo handle for SAR exploration[2]:

  • Charge a Schlenk flask with 7-bromo-N-methylquinolin-2-amine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (3.0 eq).

  • Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment.

  • Add degassed 1,4-dioxane/water (4:1 v/v) and heat at 90 °C for 12 hours.

  • Filter the mixture through a Celite pad, concentrate, and purify via preparative reverse-phase HPLC.

Quantitative Data Presentation

Table 1: Physicochemical Properties and Reaction Metrics

ParameterValue / Description
Starting Material 7-Bromo-2-chloroquinoline (CAS: 99455-15-9)
Target Product 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3)
Molecular Weight 237.10 g/mol
Typical Yield (SNAr) 68% - 85%[5][8]
Primary Therapeutic Targets PRMT5 (Oncology)[3], nNOS (Neurology)[4]
Solubility Profile Soluble in DMSO, DMF, DCM; sparingly soluble in H 2​ O

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through the core scaffold synthesis, terminating in late-stage diversification for specific therapeutic areas.

G N1 7-Bromo-2-chloroquinoline (Starting Material) N2 SNAr Reaction (Methylamine, 120°C) N1->N2 Amination N3 7-Bromo-N-methylquinolin-2-amine (Core Scaffold) N2->N3 Yield ~80% N4 Suzuki-Miyaura (C7-Arylation) N3->N4 Pd/Boronic Acid N5 Buchwald-Hartwig (C7-Amination) N3->N5 Pd/Amine N6 PRMT5 Inhibitors (Oncology) N4->N6 Optimization N7 nNOS Inhibitors (Neurology) N5->N7 Optimization

Synthesis and diversification workflow of 7-Bromo-N-methylquinolin-2-amine in drug discovery.

References

  • ACS Publications. "Discovery of Gut-Restricted PRMT5 Inhibitors to Intercept Colorectal Cancer in Patients with Genetic Loss of Tumor Suppressor Adenomatous Polyposis Coli". Journal of Medicinal Chemistry. URL: [Link]

  • Google Patents. "WO2019116302A1 - Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors". WIPO.
  • eScholarship. "Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent Inhibitors". University of California. URL: [Link]

  • Google Patents. "EP 3724190 B1 - SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS". European Patent Office.
  • Google Patents. "AU2021200345A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors". IP Australia.

Sources

Application

Application Note: Optimized Protocol for Solubilizing 7-Bromo-N-methylquinolin-2-amine in DMSO for In Vitro Biological Assays

Executive Summary & Physicochemical Rationale 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3; MW: 237.10 g/mol ) is a halogenated quinoline derivative frequently utilized as a critical scaffold in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3; MW: 237.10 g/mol ) is a halogenated quinoline derivative frequently utilized as a critical scaffold in the development of targeted therapeutics, notably PRMT5 inhibitors for oncology applications [4].

From a physicochemical standpoint, the quinoline core is a bicyclic aromatic system that is inherently hydrophobic. The addition of a bromine atom at the 7-position significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Consequently, aqueous solvation becomes thermodynamically unfavorable, leading to severe solubility challenges in standard biological buffers [1].

To overcome this, Dimethyl Sulfoxide (DMSO) is employed as a universal co-solvent. DMSO acts as a strong hydrogen-bond acceptor and amphiphilic mediator, disrupting the compound's crystal lattice. However, improper handling during the transition from a 100% DMSO master stock to an aqueous assay environment frequently results in "DMSO shock"—a phenomenon where the compound rapidly exceeds its kinetic solubility and precipitates [1]. This guide provides a causality-driven, self-validating protocol to ensure accurate dosing and assay integrity.

Experimental Workflow

Workflow A 7-Bromo-N-methylquinolin-2-amine (Solid Powder) B 100% Anhydrous DMSO (Vortex & Sonicate) A->B Weigh & Solvate C Master Stock (10 mM) B->C Overcome Lattice Energy D Serial Dilution (in 100% DMSO) C->D Aliquot & Dilute E Aqueous Assay Media (Dropwise Addition) D->E 1:1000 Dilution F Final Assay Solution (0.1% DMSO) E->F Prevent DMSO Shock

Workflow for preparing 7-Bromo-N-methylquinolin-2-amine DMSO stock and aqueous assay solutions.

Step-by-Step Methodology & Causality

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 7-Bromo-N-methylquinolin-2-amine to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water drastically reduces the solubilizing capacity of the subsequent DMSO addition, leading to premature micro-precipitation[2].

  • Weighing & Solvation: Weigh the required mass (see Table 1) into a sterile, amber 1.5 mL microcentrifuge tube. Add the corresponding volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

  • Dissolution: Vortex gently for 60 seconds. If particulate matter remains, place the tube in a sonicating water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides the mechanical energy required to break the strong intermolecular forces within the halogenated crystal lattice without relying on heat, which could degrade the compound [1].

  • Storage: Aliquot the 10 mM stock into 20 µL single-use volumes and store at -80°C.

    • Causality: Repeated freeze-thaw cycles nucleate crystal growth. Single-use aliquots ensure that the compound remains in a thermodynamically stable amorphous solution upon thawing [2].

Phase 2: Serial Dilution in 100% DMSO

To generate a dose-response curve, do not dilute the 10 mM stock directly into varying volumes of aqueous media. Instead, perform serial dilutions in 100% DMSO first.

  • Causality: This ensures that every well in your final assay plate receives the exact same volume of DMSO. Fluctuating DMSO concentrations across a dose-response curve will confound your biological readout, as DMSO itself can induce cellular stress or alter membrane permeability at varying rates [3].

Phase 3: Aqueous Integration (Avoiding "DMSO Shock")
  • Prepare your final aqueous assay buffer or cell culture media.

  • While vortexing the aqueous media at a moderate speed, add the DMSO intermediate stock dropwise to achieve a final 1:1000 dilution (0.1% final DMSO).

    • Causality: Adding aqueous buffer into a DMSO stock creates localized micro-environments of high aqueous concentration, forcing the hydrophobic quinoline to instantly exceed its kinetic solubility and "crash out" (DMSO shock). Adding DMSO into the vortexing buffer ensures rapid, infinite dilution, trapping the compound in a metastable, fully solvated state [1].

Quantitative Dilution Matrices

Table 1: Preparation of 10 mM Master Stock

Target Volume Mass of 7-Bromo-N-methylquinolin-2-amine (MW: 237.10) Solvent Volume (100% Anhydrous DMSO)
1.0 mL 2.37 mg 1.0 mL
5.0 mL 11.86 mg 5.0 mL

| 10.0 mL | 23.71 mg | 10.0 mL |

Table 2: Serial Dilution & Final Assay Concentrations (Targeting 0.1% Final DMSO)

Intermediate Stock (100% DMSO) Transfer Volume Diluent (100% DMSO) Final Assay Conc. (at 1:1000 dilution)
10 mM N/A N/A 10 µM
3 mM 30 µL of 10 mM 70 µL 3 µM
1 mM 33.3 µL of 3 mM 66.7 µL 1 µM
300 µM 30 µL of 1 mM 70 µL 300 nM

| 100 µM | 33.3 µL of 300 µM | 66.7 µL | 100 nM |

Self-Validating System: Quality Control & Troubleshooting

To guarantee scientific integrity, this protocol must be executed as a self-validating system. Do not assume the compound is in solution simply because the liquid appears clear to the naked eye.

  • Mandatory Vehicle Control: Your assay must include a negative control well containing 0.1% DMSO in media, with no compound.

    • Validation Check: If the vehicle control shows >5% variance in cell viability or assay signal compared to a "media-only" control, your cell line is highly sensitive to DMSO. You must adjust the final dilution factor to 1:2000 (0.05% final DMSO) [3].

  • Kinetic Solubility Assessment (Nephelometry): Before applying the drug to cells, perform a mock dilution of your highest concentration (10 µM final) in a clear 96-well plate containing only the assay buffer. Read the plate on a spectrophotometer at 620 nm.

    • Validation Check: A spike in absorbance compared to the vehicle control indicates light scattering caused by micro-precipitates [1]. If precipitation is detected, the compound has exceeded its kinetic solubility limit, and the maximum assay concentration must be lowered to 3 µM.

Biological Application Context

7-Bromo-N-methylquinolin-2-amine is frequently utilized to synthesize potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various malignancies [4]. Ensuring proper solubility is critical for accurately determining the IC50 of these synthesized derivatives in downstream epigenetic assays.

BiologicalContext Scaffold 7-Bromo-N-methylquinolin-2-amine (Chemical Scaffold) Inhibitor Quinoline-based PRMT5 Inhibitor Scaffold->Inhibitor Medicinal Chemistry Synthesis PRMT5 PRMT5 / MEP50 Complex (Active Enzyme) Inhibitor->PRMT5 Competitive Binding (Assay Target) Histone Histone Arginine Methylation (H3R8, H4R3) PRMT5->Histone Catalyzes Epigenetic Mark GeneExp Tumor Suppressor Silencing Histone->GeneExp Transcriptional Repression

Mechanism of action for quinoline-derived PRMT5 inhibitors in epigenetic regulation.

References

  • Timm, M., et al. Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (PMC). Available at:[Link]

  • Arnould, J.C., et al. Substituted bicyclic heterocyclic compounds as prmt5 inhibitors. Google Patents (WO2019116302A1).
Method

Application Note: 7-Bromo-N-methylquinolin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In contemporary targeted drug discovery, bicyclic heteroaromatic systems are foundational to the development of ATP-competitive kinase inhibitors. While 7-Bromo-N-methylquinolin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary targeted drug discovery, bicyclic heteroaromatic systems are foundational to the development of ATP-competitive kinase inhibitors. While 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) has been historically documented as an intermediate in the synthesis of PRMT5 inhibitors, the 2-aminoquinoline pharmacophore is increasingly recognized as a highly potent adenine mimetic[1]. FDA-approved therapeutics such as Neratinib and Cabozantinib underscore the clinical viability of the quinoline core in targeting receptor tyrosine kinases (RTKs) like EGFR, HER2, and ALK[1][2].

The selection of 7-Bromo-N-methylquinolin-2-amine as a starting scaffold is driven by strict structural causality:

  • The Hinge-Binding Motif: The N -methylamine acts as a dedicated hydrogen bond donor, while the adjacent quinoline nitrogen serves as a hydrogen bond acceptor. This dual interaction perfectly complements the backbone amide and carbonyl of the kinase hinge region (e.g., Met793 in EGFR). Furthermore, the N -methyl group restricts rotational degrees of freedom, locking the compound into a bioactive conformation and preventing off-target tautomerization.

  • The C7-Diversification Vector: The bromine atom at the 7-position is strategically oriented toward the solvent-exposed channel or the selectivity pocket, depending on the specific kinase fold and DFG-motif conformation. This allows for rapid analog generation via transition-metal-catalyzed cross-coupling, enabling the fine-tuning of pharmacokinetic properties without disrupting the primary hinge interaction[2].

ScaffoldLogic Core 7-Bromo-N-methylquinolin-2-amine (Privileged Scaffold) Hinge N-methyl & Quinoline N (Hinge Binders) Core->Hinge Vector C7-Bromine (Diversification Vector) Core->Vector Kinase Kinase Hinge Region (Hydrogen Bonding) Hinge->Kinase Anchors to Solvent Solvent Channel / DFG Pocket (Selectivity & Potency) Vector->Solvent Accesses via Cross-Coupling

Structural logic of the 7-Bromo-N-methylquinolin-2-amine scaffold in kinase inhibitor design.

Synthetic Diversification: Late-Stage Functionalization Protocol

To exploit the C7-bromo handle, a robust Suzuki-Miyaura cross-coupling protocol is employed. This methodology allows medicinal chemists to rapidly introduce diverse aryl, heteroaryl, or aliphatic motifs to probe the kinase solvent channel.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
  • Causality & Logic: Microwave irradiation ensures rapid, uniform heating, minimizing the thermal degradation of the electron-rich quinoline core. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate dppf ligand creates a sterically demanding environment that accelerates reductive elimination while suppressing unwanted proto-dehalogenation side reactions.

  • Step 1: Reaction Setup. In a microwave-safe vial, combine 7-Bromo-N-methylquinolin-2-amine (1.0 eq), the desired aryl boronic acid/ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Step 2: Solvent & Base Addition. Add a rigorously degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 v/v). Rationale: Dioxane provides excellent solubility for the bicyclic core, while the aqueous base is essential for the transmetalation step. Degassing prevents oxidative quenching of the Pd(0) active species.

  • Step 3: Execution. Seal the vial and irradiate at 110°C for 20 minutes in a dedicated microwave synthesizer.

  • Step 4: Self-Validation & QC. Monitor conversion via LC-MS. The synthetic system is self-validating if the internal standard (e.g., biphenyl) shows >95% recovery and mass balance is achieved. Purify the crude mixture via preparative reverse-phase HPLC.

Biochemical Validation: TR-FRET Kinase Assay

Once derivatives are synthesized, their intrinsic inhibitory potency must be quantified in a cell-free system to establish a baseline Structure-Activity Relationship (SAR).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Causality & Logic: Quinoline derivatives often exhibit intrinsic auto-fluorescence, which heavily confounds standard luminescent or prompt-fluorescent assays. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The time-delayed reading (e.g., 50 µs delay) allows short-lived background auto-fluorescence to decay, ensuring high-fidelity, artifact-free data[3].

  • Step 1: Reagent Preparation. Prepare 384-well microplates with 10-point serial dilutions of the synthesized derivatives in DMSO.

  • Step 2: Kinase Reaction. Add the recombinant kinase domain (e.g., EGFR or HER2), ATP at its apparent Km​ , and the specific peptide substrate. Incubate for 60 minutes at 25°C. Rationale: Running the assay strictly at the ATP Km​ ensures that the derived IC50​ values are a mathematically direct reflection of the inhibitor's Ki​ (via the Cheng-Prusoff equation).

  • Step 3: Detection. Add the TR-FRET detection mixture (Eu-anti-phospho-antibody and ULight-streptavidin). Incubate for an additional 60 minutes.

  • Step 4: Self-Validation & QC. Calculate the Z'-factor for each plate using robust positive controls (e.g., Neratinib) and negative controls (DMSO vehicle). The system is validated only if the Z'-factor is >0.6 , confirming a wide dynamic range and low well-to-well variability.

Cellular Target Engagement: CETSA

Biochemical potency does not guarantee cellular efficacy. Membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) can drastically reduce an inhibitor's apparent potency. The Cellular Thermal Shift Assay (CETSA) bridges this gap, confirming that the compound physically engages its target inside a living cell[3].

Protocol 3: Intact Cell CETSA
  • Causality & Logic: When a small molecule binds to its target protein, it thermodynamically stabilizes the folded state, increasing the protein's melting temperature ( Tm​ ). By measuring this shift ( ΔTm​ ), we confirm target engagement in a physiologically relevant environment, accounting for intracellular ATP competition.

  • Step 1: Cell Treatment. Incubate target cells (e.g., A431 cells for EGFR over-expression) with the lead quinoline derivative (10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Step 2: Thermal Profiling. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow irreversible precipitation of denatured proteins.

  • Step 3: Lysis & Detection. Lyse the cells using rapid freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured proteins. Analyze the soluble fraction via Western blot using an anti-EGFR primary antibody.

  • Step 4: Self-Validation & QC. Include a non-target reference protein (e.g., GAPDH or β -actin) in the Western blot analysis. The protocol is self-validating if the reference protein shows zero thermal shift, confirming that the observed ΔTm​ for the target kinase is driven by specific inhibitor binding rather than global proteome stabilization.

PathwayInhibition Ligand Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR / HER2) Ligand->RTK PI3K PI3K / AKT Pathway (Survival) RTK->PI3K MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Inhibitor Quinoline-2-amine Inhibitor Inhibitor->RTK ATP-Competitive Blockade Tumor Tumor Progression PI3K->Tumor MAPK->Tumor

Mechanism of action: Quinoline-2-amine derivatives blocking RTK-mediated oncogenic signaling.

Quantitative SAR Analysis

To illustrate the scaffold's potential, Table 1 summarizes representative Structure-Activity Relationship (SAR) data for a series of hypothetical C7-diversified analogs compared to clinical benchmarks. The data demonstrates how extending the C7 vector into the solvent channel dramatically improves both biochemical potency and cellular target engagement.

Table 1: Comparative Inhibitory Profile of C7-Diversified Quinoline-2-amines

CompoundC7-Substitution MotifEGFR IC50​ (nM)HER2 IC50​ (nM)Cellular Shift ( ΔTm​ °C)
Scaffold Core -Bromo>10,000>10,000N/A
Analog 1 -Phenyl450820+1.2
Analog 2 -3-Pyridyl85140+3.5
Analog 3 -4-(Piperazin-1-yl)phenyl1228+6.8
Neratinib Clinical Control9259+8.1

Note: Analog 3 demonstrates that appending a solubilizing, basic moiety (piperazine) to the C7-aryl vector significantly enhances potency, likely by forming favorable electrostatic interactions at the lip of the kinase solvent channel.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-N-methylquinolin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of 7-Bromo-N-methylquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of 7-Bromo-N-methylquinolin-2-amine. This compound presents unique chromatographic challenges, but by understanding the underlying physical chemistry of your stationary and mobile phases, you can achieve >90% recovery with high purity.

Part 1: The Chemical Challenge (Causality & Mechanism)

To purify 7-Bromo-N-methylquinolin-2-amine successfully, we must first understand why it fails on standard silica gel.

The molecule contains a quinoline ring and a secondary N-methylamine group at the 2-position. This specific arrangement creates an amidine-like resonance system . When the quinoline nitrogen is protonated, the positive charge is highly delocalized across both the ring nitrogen and the exocyclic amine nitrogen.

Standard bare silica gel is a Brønsted acid, populated with acidic silanol groups (Si-OH) that have a pKa of approximately 4.5 to 5.0[1]. When your basic quinoline derivative interacts with the silica, it deprotonates the silanols, creating a powerful ionic bond (Si-O⁻ ··· H⁺-Amine)[2]. This ionic interaction is orders of magnitude stronger than standard dipole-dipole interactions, causing the compound to bind irreversibly to the baseline, streak across multiple fractions, and result in severe yield loss[3].

Part 2: Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard silica gel, even when I use highly polar solvents like 100% Methanol? A1: The streaking is not a polarity issue; it is a Brønsted acid-base interaction. Methanol and dichloromethane (DCM) alone cannot disrupt the ionic bond between the protonated amine and the anionic silanol[3]. To elute the compound, you must introduce a competing base into the mobile phase to neutralize the silica surface[2].

Q2: What is the most effective mobile phase modifier for normal-phase bare silica? A2: Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are the industry standards[4]. A highly effective starting point is the "Not Voodoo" protocol, which recommends adding 1% to 3% TEA to your solvent system to neutralize the acidic protons in the silica gel[5]. Alternatively, a DCM/MeOH gradient incorporating 0.1% to 1% NH₄OH can provide successful elution[2].

Q3: Even with TEA, my recovery is low and the fractions are contaminated. How can I prevent this? A3: If mobile phase modification is insufficient, you must change the stationary phase. Amine-functionalized silica (e.g., Biotage KP-NH) permanently masks the acidic silanols with a bonded organic amine[3]. This completely removes the acid-base interaction, allowing you to use simple, volatile gradients like Hexane/Ethyl Acetate without any basic additives, drastically improving both recovery and fraction purity[1].

Q4: Can I use Reversed-Phase (C18) chromatography for this compound? A4: Yes. Reversed-phase chromatography is highly effective for ionizable compounds like 7-Bromo-N-methylquinolin-2-amine, provided you control the pH. You must use an alkaline mobile phase (pH > 10, typically achieved by adding 0.1% TEA to your Acetonitrile/Water gradient)[2]. This forces the amine into its neutral, free-base form, increasing its lipophilicity and ensuring sharp, retentive separation on the C18 column[6].

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes based on the chromatographic strategy chosen for 7-Bromo-N-methylquinolin-2-amine.

Purification StrategyStationary PhaseMobile Phase SystemMechanism of ActionTypical RecoveryPeak Shape / Resolution
Unmodified Normal-Phase Bare Silica (Acidic)DCM / MeOHAdsorption (Severely compromised by ion-pairing)< 40%Severe Streaking / Poor
Modified Normal-Phase Bare Silica (Acidic)DCM / MeOH + 1% NH₄OHCompetitive silanol neutralization by ammonia70 - 85%Moderate to Good
Amine-Functionalized NH₂-Silica (KP-NH)Hexane / EtOAcPure partition/adsorption (Silanols permanently masked)> 90%Excellent / Sharp
Alkaline Reversed-Phase C18 SilicaMeCN / H₂O + 0.1% TEAHydrophobic interaction (Amine forced into free-base form)> 90%Excellent / Sharp
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and prevent the loss of your valuable synthetic intermediate, do not run a blind column. Use the following self-validating protocols.

Protocol A: Normal-Phase Purification with TEA Modification

Use this protocol if you only have access to standard bare silica.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add Triethylamine (TEA) to a final concentration of 1% (v/v)[4].

  • Self-Validation (2D TLC Silanol Saturation Test):

    • Spot your crude sample in the bottom-left corner of a standard bare silica TLC plate.

    • Dimension 1: Elute the plate in Hexane/EtOAc (without TEA). Mark the solvent front and dry the plate completely.

    • Dimension 2: Rotate the plate 90° and elute in Hexane/EtOAc + 1% TEA.

    • Validation Check: If the compound streaks in Dimension 1 but forms a tight, circular spot in Dimension 2, you have successfully validated that silanol-induced bandspreading is the root cause and that 1% TEA is sufficient to neutralize your column.

  • Column Equilibration: Flush the bare silica column with at least 3 to 5 column volumes (CV) of the TEA-modified solvent. Crucial Causality: The column must be pre-equilibrated so the TEA can bind to and neutralize the silanols before the target amine is loaded[2].

  • Elution: Load the crude mixture and elute using the TEA-modified gradient.

  • Post-Purification: Evaporate the fractions under reduced pressure. TEA is volatile and will be removed during extended high-vacuum exposure.

Protocol B: Purification via Amine-Functionalized Silica (Recommended)

Use this protocol for maximum yield and simplest post-column workup.

  • Stationary Phase Selection: Equip your flash system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH)[3].

  • Self-Validation (KP-NH TLC): Spot the crude mixture on an amine-functionalized TLC plate. Elute with a simple Hexane/EtOAc gradient (e.g., 20% EtOAc in Hexane). A sharp, circular spot confirms that the stationary phase has successfully masked the acid-base interaction, validating the method for preparative scale[1].

  • Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate gradient. Do not add TEA or NH₄OH. The stationary phase already contains the necessary amine functionality[1].

  • Elution: Run the gradient. The improved mass transfer kinetics of the bonded organic amine surface will yield sharp peaks and baseline resolution[1].

Part 5: Decision Workflow Visualization

AminePurification Start Crude 7-Bromo-N-methylquinolin-2-amine Decision Select Stationary Phase Start->Decision BareSilica Standard Bare Silica (Acidic) Decision->BareSilica NH2Silica Amine-Functionalized Silica Decision->NH2Silica RPSilica Reversed-Phase (C18) Decision->RPSilica Mod1 Add 1-2% TEA or NH4OH Neutralize Silanols BareSilica->Mod1 Mod2 Use Hexane/EtOAc Gradient No Additives Needed NH2Silica->Mod2 Mod3 Use Alkaline Mobile Phase (pH > 10) + 0.1% TEA RPSilica->Mod3 Pure Pure Target Compound (Self-Validated by TLC/LCMS) Mod1->Pure Mod2->Pure Mod3->Pure

Workflow for selecting the optimal chromatographic strategy for basic amines.

References
  • Is there an easy way to purify organic amines? - Biotage. Available at:[Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

  • Successful flash chromatography - Biotage. Available at:[Link]

  • Solvent Systems for Flash Column Chromatography - Not Voodoo - University of Rochester. Available at:[Link]

  • Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds - Reddit / Synlett. Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of 7-Bromo-N-methylquinolin-2-amine in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation experts troubleshooting the aqueous solubility of 7-Bromo-N-methylquinolin-2-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation experts troubleshooting the aqueous solubility of 7-Bromo-N-methylquinolin-2-amine .

Due to its rigid, planar quinoline core, the highly lipophilic bromine atom at position 7, and a weakly basic secondary amine at position 2, this compound exhibits high crystal lattice energy and poor solvation in neutral aqueous media. Below, we break down the causality of these solubility failures and provide self-validating protocols to overcome them.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 7-Bromo-N-methylquinolin-2-amine precipitate immediately upon addition to my in vitro biochemical assay buffer? A: This is a classic failure of kinetic solubility [1]. In early discovery, compounds are typically stored in 10–50 mM DMSO stocks and spiked directly into aqueous buffers. The secondary amine on the quinoline ring has a predicted pKa of approximately 6.7 to 7.3 (based on the unsubstituted 2-aminoquinoline core[2]), which is further suppressed by the electron-withdrawing 7-bromo group. At a physiological pH of 7.4, the molecule is predominantly un-ionized and highly lipophilic. When the DMSO diffuses into the aqueous phase, the un-ionized compound experiences "solvent shock" and rapidly crashes out as an amorphous precipitate[3].

Q: I need to dose this compound orally in mice. How do I formulate it when it won't dissolve in water? A: For in vivo pharmacokinetics, you must achieve thermodynamic solubility [4]. Because the compound is a weak base, in situ salt formation via pH adjustment (acidification) is your first line of defense[5]. If acidic pH alone is insufficient or poorly tolerated by the animal, a combination of cosolvents (e.g., PEG 400) and complexing agents (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) should be employed. Cyclodextrins form an inclusion complex with the hydrophobic bromo-quinoline moiety, shielding it from the aqueous environment[6].

Q: I formulated the compound in 30% HP-β-CD. It dissolved perfectly, but my in vivo exposure (AUC) is still zero. Why? A: You have encountered the solubility-permeability trade-off [6]. While HP-β-CD effectively pulls the lipophilic drug into solution by hosting it inside its hydrophobic cavity, the drug must partition out of the cyclodextrin to cross the lipophilic gastrointestinal membrane. If the concentration of cyclodextrin is too high, the binding affinity traps the drug in the GI tract, severely reducing the free fraction available for absorption. You must titrate the cyclodextrin to the minimum concentration required to keep the drug in solution.

Part 2: Troubleshooting Workflows & Visualizations

Workflow Start Solubility Issue: 7-Bromo-N-methylquinolin-2-amine Assay Identify Assay Type Start->Assay InVitro In Vitro Assays (Kinetic Solubility) Assay->InVitro InVivo In Vivo PK/PD (Thermodynamic Solubility) Assay->InVivo Opt1 Optimize DMSO Spike (<1% Final) InVitro->Opt1 Form1 pH Adjustment (Acidify to pH < 5) InVivo->Form1 Opt2 Add Surfactant (e.g., 0.01% Tween 20) Opt1->Opt2 If precipitating Form2 Cosolvents (PEG400, PG) Form1->Form2 If inadequate Form3 Complexation (HP-β-CD, Captisol) Form2->Form3 If toxicity limits reached

Decision tree for troubleshooting 7-Bromo-N-methylquinolin-2-amine solubility.

Pathways Solid Solid Compound (Crystalline) DMSO DMSO Stock (10-50 mM) Solid->DMSO Dissolve Buffer2 Aqueous Buffer (24-72h shaking) Solid->Buffer2 Add excess solid Buffer1 Aqueous Buffer (Rapid mixing) DMSO->Buffer1 Spike (1-2% v/v) Kinetic Kinetic Solubility (Metastable/Amorphous) Buffer1->Kinetic Precipitation Thermo Thermodynamic Solubility (Equilibrium) Buffer2->Thermo Saturation

Mechanistic pathways distinguishing kinetic and thermodynamic solubility assays.

Part 3: Quantitative Data & Excipient Strategies

When designing a formulation for 7-Bromo-N-methylquinolin-2-amine, adhere to the maximum tolerated limits for excipients to avoid confounding your biological readouts[5].

Table 1: Formulation Strategies and Downstream Impact

Excipient StrategyMechanism of ActionRecommended Max Conc. (In Vivo Oral)Impact on Permeability / Bioavailability
pH Adjustment (Acidic) Ionizes the basic amine (pKa ~6.5)pH > 2 (GI tolerability)Enhances dissolution; drug neutralizes at intestinal absorption site.
Cosolvents (PEG 400) Reduces the dielectric constant of the aqueous solvent30% v/vNeutral to slight decrease. High volumes can alter GI motility.
Cyclodextrins (HP-β-CD) Hydrophobic inclusion complexation of the bromo-quinoline core20% w/vCan decrease if overused (traps free drug in the lumen).
Surfactants (Tween 80) Micellar solubilization1–5% v/vCan decrease permeability; potential GI toxicity at high doses.

Part 4: Self-Validating Experimental Protocols

Protocol A: Shake-Flask Thermodynamic Solubility Assay (LC-MS Validation)

Purpose: To determine the true equilibrium solubility of the solid crystalline compound for formulation development[4].

  • Preparation: Weigh exactly 2.0 mg of solid 7-Bromo-N-methylquinolin-2-amine powder into a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target formulation vehicle (e.g., 20% HP-β-CD in 50 mM Citrate Buffer, pH 4.0).

  • Equilibration: Seal the vial and place it on a thermoshaker at 37°C, shaking at 800 RPM for 24 to 48 hours. Causality note: 24+ hours is required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes. Do not rely solely on filtration , as lipophilic compounds can adsorb non-specifically to filter membranes, yielding falsely low solubility readings.

  • Dilution & Quantification: Carefully extract 50 µL of the clear supernatant. Dilute 1:100 in Acetonitrile/Water (50:50) to prevent precipitation upon cooling. Quantify via LC-MS/MS against a standard curve prepared in DMSO.

  • Validation Control: Run Amiodarone (low solubility control) and Verapamil (high solubility control) in parallel to validate the assay's dynamic range.

Protocol B: Stepwise Formulation Screen for In Vivo Dosing

Purpose: To identify a biologically compatible vehicle using the minimum required excipients[5].

  • Step 1 (pH Optimization): Attempt to dissolve the compound at 2 mg/mL in 50 mM Citrate buffer at pH 3.0. Sonicate for 15 minutes. If a clear solution forms, stop here. If it remains a suspension, proceed to Step 2.

  • Step 2 (Cosolvent Addition): Add PEG 400 incrementally (10%, 20%, up to 30% v/v) to the acidic buffer. Vortex vigorously. If the compound dissolves, verify stability by letting it sit at room temperature for 4 hours (checking for delayed nucleation). If it fails, proceed to Step 3.

  • Step 3 (Complexation): Switch to a cyclodextrin strategy. Prepare a vehicle of 10% w/v HP-β-CD in water. Add the compound. If insoluble, increase HP-β-CD to 20% w/v. Warning: Avoid combining cyclodextrins with surfactants (like Tween 80), as the surfactant will competitively bind the cyclodextrin cavity, displacing your drug.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for 7-Bromo-N-methylquinolin-2-amine Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing substituti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing substitution reactions, particularly focusing on the challenges and nuances of temperature control when working with 7-Bromo-N-methylquinolin-2-amine. Our aim is to equip you with the expertise to navigate the complexities of these reactions, ensuring efficiency, high yields, and reproducibility in your synthetic endeavors.

Introduction: The Chemistry of 7-Bromo-N-methylquinolin-2-amine Substitution

7-Bromo-N-methylquinolin-2-amine is a key intermediate in the synthesis of a variety of biologically active compounds. The substitution of the bromine atom at the 7-position is a critical step in the functionalization of this scaffold. The two primary methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The N-methyl-2-amino group, being an electron-donating group, can influence the reactivity of the quinoline ring, making the conditions for substitution different from those for quinolines with electron-withdrawing groups. Optimizing the reaction temperature is paramount to overcoming potential hurdles such as low reactivity, side product formation, and catalyst deactivation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the substitution reaction of 7-Bromo-N-methylquinolin-2-amine, with a focus on the role of reaction temperature.

Problem 1: Low or No Conversion to the Desired Product

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The C-Br bond at the 7-position of the quinoline ring can be robust. The reaction may simply lack the necessary activation energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For many Buchwald-Hartwig aminations, a temperature range of 80-110°C is effective.[1][2][3] In some cases, particularly with less reactive nucleophiles, temperatures up to 120°C or even higher might be necessary.[4] Monitoring the reaction by TLC or LC-MS at each temperature increment is crucial to assess progress without overshooting and causing degradation.

  • Catalyst Inactivity: The palladium catalyst may not be active or could be inhibited.

    • Solution: Ensure your palladium source and ligands are of high quality and handled under an inert atmosphere to prevent oxidation. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species, a process that is temperature-dependent.[5] If you suspect catalyst deactivation, consider using more robust palladacycle precatalysts (e.g., G3 or G4) which can form the active catalyst more efficiently.[1]

  • Inappropriate Solvent Choice: The solvent's boiling point naturally limits the achievable reaction temperature.

    • Solution: If the desired reaction temperature exceeds the boiling point of your current solvent (e.g., THF, with a boiling point of 66°C), switch to a higher-boiling solvent like toluene (b.p. 111°C), dioxane (b.p. 101°C), or xylene (b.p. ~140°C).[1]

  • Interference from the 2-Amino Group: The primary amine on the quinoline ring can sometimes coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: While this is less of an issue with the N-methylated amine, if catalyst inhibition is suspected, a protection-deprotection strategy might be necessary. Protecting the 2-amino group with a suitable protecting group, like a Boc group, can prevent this interference.[6]

Problem 2: Formation of Side Products

Possible Causes and Solutions:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of N-methylquinolin-2-amine.

    • Solution: This side reaction can become more prominent at higher temperatures. If you observe significant hydrodehalogenation, try lowering the reaction temperature. Optimizing the catalyst-to-ligand ratio can also help suppress this pathway.[1]

  • Homocoupling: Dimerization of the starting material or the nucleophile can occur.

    • Solution: Similar to hydrodehalogenation, excessive temperatures can promote homocoupling. Reducing the temperature and ensuring a well-degassed reaction mixture can minimize this side product.[1]

  • Formation of Tarry Byproducts: At very high temperatures, starting materials or products can decompose, leading to the formation of intractable tars.[7]

    • Solution: This is a clear indication that the reaction temperature is too high. Immediately reduce the temperature or consider a milder synthetic route. The use of moderating agents like ferrous sulfate has been reported to control exothermic reactions and reduce tar formation in some quinoline syntheses.[7]

Problem 3: Reaction Stalls Before Completion

Possible Causes and Solutions:

  • Catalyst Decomposition: The catalyst may have a limited lifetime at elevated temperatures.

    • Solution: If the reaction starts well but then stops, catalyst decomposition could be the culprit. Consider a lower reaction temperature for a longer duration. Alternatively, a second charge of fresh catalyst and ligand can sometimes restart a stalled reaction.

  • Reagent Degradation: One of the starting materials or the nucleophile may not be stable at the reaction temperature.

    • Solution: Assess the thermal stability of your reagents. If degradation is suspected, a lower reaction temperature is necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Buchwald-Hartwig amination of 7-Bromo-N-methylquinolin-2-amine?

A1: A good starting point for a Buchwald-Hartwig amination is typically in the range of 80-100°C.[3][8] This temperature range is often sufficient to promote the reaction without causing significant degradation of the starting materials or catalyst.

Q2: How does the N-methyl-2-amino group affect the choice of reaction temperature?

A2: The N-methyl-2-amino group is electron-donating, which can slightly decrease the electrophilicity of the quinoline ring compared to unsubstituted or electron-withdrawn quinolines. This may necessitate slightly higher reaction temperatures to achieve a good reaction rate in SNAr reactions. For palladium-catalyzed couplings, its primary influence is its potential to coordinate with the catalyst.

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave-assisted heating can be a very effective tool for optimizing these reactions. It allows for rapid and uniform heating, which can significantly reduce reaction times and sometimes improve yields.[4] Microwave conditions have been shown to be successful for the amination of bromoquinolines, with temperatures around 120°C for short durations (e.g., 10 minutes) proving effective.[4]

Q4: What is the relationship between the choice of base and the optimal reaction temperature?

A4: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often allow for lower reaction temperatures.[1][3] Weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may require higher temperatures to achieve comparable reaction rates.[1] However, weaker bases can be advantageous when dealing with base-sensitive functional groups.[5]

Q5: How can I monitor the progress of the reaction to optimize the temperature and time?

A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time at a given temperature.

Data Presentation

Table 1: Recommended Starting Temperatures for Buchwald-Hartwig Amination of 7-Bromo-N-methylquinolin-2-amine with Various Nucleophiles

Nucleophile ClassRecommended Starting Temperature (°C)Common LigandsCommon Bases
Primary Alkylamines80 - 100BrettPhos, XPhosNaOtBu, LHMDS
Secondary Alkylamines90 - 110RuPhos, BrettPhosNaOtBu, Cs2CO3
Arylamines100 - 120Xantphos, BINAPCs2CO3, K3PO4
Heteroarylamines100 - 120DavePhos, XantphosCs2CO3, K3PO4

Note: These are general recommendations. Optimization will be required for specific substrates.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 7-Bromo-N-methylquinolin-2-amine
  • Reaction Setup: To an oven-dried reaction vessel, add 7-Bromo-N-methylquinolin-2-amine (1.0 equiv.), the desired amine (1.2 equiv.), the appropriate phosphine ligand (0.05-0.1 equiv.), and the base (e.g., Cs2CO3, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the palladium precatalyst (e.g., Pd2(dba)3, 0.025-0.05 equiv.) followed by anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100°C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig reagents 7-Bromo-N-methylquinolin-2-amine + R2NH product 7-(R2N)-N-methylquinolin-2-amine reagents->product T = 80-120°C catalyst Pd(0) Catalyst + Ligand + Base side_products Side Products (Hydrodehalogenation, Homocoupling) product->side_products High Temp.

Caption: General workflow for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion increase_temp Increase Temperature (10-20°C increments) start->increase_temp check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand, consider precatalyst) increase_temp->check_catalyst No success Reaction Proceeds increase_temp->success Yes change_solvent Change to Higher-Boiling Solvent (Toluene, Dioxane) check_catalyst->change_solvent No check_catalyst->success Yes protect_amine Consider Protecting 2-Amino Group change_solvent->protect_amine No change_solvent->success Yes protect_amine->success Yes

Caption: A step-by-step guide to troubleshooting low reaction conversion.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • BenchChem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • Serna, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • Li, W., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Orbital: The Electronic Journal of Chemistry, 8(1), 48-53.
  • Wallace, D. J., et al. (2003). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters, 5(6), 835-837.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Bio-Techne. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1237-1244.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Optimization

Technical Support Center: Mitigating Protodehalogenation of 7-Bromo-N-methylquinolin-2-amine

Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective functionalization of halogenated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective functionalization of halogenated heterocycles. When subjecting 7-Bromo-N-methylquinolin-2-amine to palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), the most pervasive failure mode is unwanted debromination (protodehalogenation).

This side reaction converts your valuable starting material into the dead-end product, N-methylquinolin-2-amine. This guide is designed to dissect the causality behind this failure and provide field-proven, self-validating protocols to suppress it.

Mechanistic Causality & Pathway Visualization

To solve debromination, we must first understand its origin. Protodehalogenation is a competing catalytic cycle. Following the oxidative addition of Pd(0) into the C(sp²)–Br bond, the resulting Ar-Pd(II)-Br intermediate faces a kinetic bifurcation[1].

  • The Productive Path: The intermediate undergoes transmetalation (or amine binding) followed by reductive elimination to form the desired C-C or C-N bond.

  • The Parasitic Path: The intermediate reacts with a hydride source (often derived from the solvent, base, or additives via β-hydride elimination), forming an Ar-Pd(II)-H species. Subsequent reductive elimination yields the protodehalogenated arene (Ar-H)[2].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (7-Bromo-N-methylquinolin-2-amine) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation / Amine Binding (Desired Pathway) ArPdBr->TransMet Hydride Hydride Transfer (β-Hydride Elim) (Undesired Pathway) ArPdBr->Hydride RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Success) RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Catalyst Regeneration Debrom Debrominated Side-Product (N-methylquinolin-2-amine) RedElim2->Debrom

Catalytic cycle showing the divergence between desired cross-coupling and unwanted debromination.

Troubleshooting FAQs

Q1: I am observing >50% debromination in my Buchwald-Hartwig amination. Is my base the problem? A1: Highly likely. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) are notorious for promoting the formation of Pd-H species through β-hydride elimination pathways[3]. For electron-rich or sterically hindered substrates like 7-Bromo-N-methylquinolin-2-amine, switch to weaker, non-nucleophilic inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃. These bases are sufficiently basic to deprotonate the coordinated amine but lack the structural capacity to donate a hydride[3].

Q2: I switched to K₃PO₄, but I'm still seeing ~30% debromination. Could my solvent be contributing? A2: Yes. Protic solvents or solvents with accessible β-hydrogens (e.g., ethanol, isopropanol) can act as sacrificial hydride donors to the palladium center. Ensure you are using strictly anhydrous, aprotic solvents like Toluene or 1,4-Dioxane. Furthermore, thoroughly degas your solvents; trace oxygen can lead to the oxidation of phosphine ligands, altering the electronic properties of the catalyst and inadvertently favoring the protodehalogenation pathway.

Q3: How does ligand selection influence the competition between cross-coupling and debromination? A3: Ligand design is your most powerful lever. Standard ligands like PPh₃ or BINAP often result in sluggish reductive elimination. If the intermediate dwells too long in the Ar-Pd(II)-(Nucleophile) state, the parasitic hydride transfer outcompetes product formation. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos, or XPhos) accelerates the desired reductive elimination step by increasing steric bulk around the palladium center, effectively "pushing" the product out and suppressing hydrodehalogenation[4].

Quantitative Impact of Reaction Parameters

The following table summarizes the empirical causality of varying reaction parameters on the coupling of 7-Bromo-N-methylquinolin-2-amine with a standard secondary amine.

LigandBaseSolventTemp (°C)Desired Product Yield (%)Debromination (Ar-H) (%)
PPh₃NaOtBuToluene1001565
BINAPCs₂CO₃1,4-Dioxane1004530
XPhosK₃PO₄1,4-Dioxane807212
BrettPhosK₃PO₄Toluene8089 < 2

Data Synthesis: The combination of BrettPhos (accelerated reductive elimination), K₃PO₄ (elimination of base-derived hydrides), and Toluene (aprotic environment) at a moderate temperature (80 °C) effectively shuts down the debromination pathway.

Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 7-Bromo-N-methylquinolin-2-amine

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the integrity of the catalytic cycle in real-time before committing to a full workup.

Step 1: Reagent Preparation & Catalyst Pre-activation (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%, 2.0 mol% Pd) and BrettPhos (2.4 mol%).

  • Add anhydrous, degassed Toluene (2 mL/mmol substrate).

  • Validation Checkpoint 1: Stir the mixture at room temperature for 15 minutes. The solution should transition from a dark purple/black suspension to a deep red/burgundy homogeneous solution, indicating successful formation of the active L-Pd(0) species. If the solution remains black and heterogeneous, your Pd source or ligand is degraded; abort and source fresh reagents.

Step 2: Substrate and Base Addition

  • Add 7-Bromo-N-methylquinolin-2-amine (1.0 equiv) and the coupling amine partner (1.2 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Note: The base must be milled to increase surface area, as it is largely insoluble in toluene.

  • Seal the tube, evacuate, and backfill with Argon (repeat 3x).

Step 3: Execution and Kinetic Monitoring

  • Place the reaction vessel in a pre-heated oil bath at 80 °C.

  • Validation Checkpoint 2 (1 Hour): Withdraw a 10 µL aliquot under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Expected: >50% conversion to the product mass.

    • Failure Mode: If the mass of N-methylquinolin-2-amine (debrominated product, [M+H]⁺ = 159.09) exceeds 5% relative to the starting material, immediately lower the temperature to 70 °C to kinetically disfavor the hydride transfer.

Step 4: Workup and Isolation

  • Upon complete consumption of the aryl bromide (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic phosphate salts and precipitated palladium black.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References[1] Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery

Source: rsc.org URL: [2] Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: nih.gov URL: [3] Title: preventing debromination in subsequent reaction steps Source: benchchem.com URL: [4] Title: Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Source: benchchem.com URL:

Sources

Troubleshooting

Resolving NMR peak overlaps in 7-Bromo-N-methylquinolin-2-amine spectra

Technical Support Center: NMR Troubleshooting for 7-Bromo-N-methylquinolin-2-amine Overview 7-Bromo-N-methylquinolin-2-amine presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The highly conjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Troubleshooting for 7-Bromo-N-methylquinolin-2-amine

Overview 7-Bromo-N-methylquinolin-2-amine presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The highly conjugated quinoline bicyclic system, combined with the electron-withdrawing bromine atom at C7 and the electron-donating N-methylamine group at C2, creates a complex electronic environment. Users frequently encounter severe signal overlap in the aromatic region (7.0–8.0 ppm) where H4, H5, H6, and H8 resonate. This guide provides field-proven, causally-explained solutions to resolve these overlaps and achieve unambiguous assignments.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do the signals for H5, H6, and H8 overlap so severely when I use CDCl3 as the solvent? A: In standard non-polar solvents like CDCl3, the magnetic environments of the protons on the carbocyclic ring (H5, H6, H8) are very similar, leading to overlapping multiplets. The causality lies in the lack of strong differential solvation. Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene-d6 (C6D6), the anisotropic benzene molecules transiently align with the dipole moment of the quinoline's polar N-methylamine group. Protons closer to the polar center (e.g., H3, H8) experience a different magnetic shielding cone from the solvent than those further away (e.g., H5, H6), effectively spreading out the chemical shifts and resolving the overlap [1].

Q2: How can I definitively assign the protons adjacent to the C7-Bromine (H6 and H8) without synthesizing analogs? A: You must leverage heteronuclear 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC). Causality: The heavy atom effect of the bromine significantly alters the chemical shift of the C7 carbon. In an HMBC experiment, both H6 and H8 will show strong 3-bond (3J) and 2-bond (2J) scalar coupling correlations to the C7 carbon. Because H8 is a singlet-like doublet (meta-coupled only, ~2 Hz) and H6 is a doublet of doublets (ortho-coupled to H5, meta-coupled to H8), their distinct multiplicity combined with their shared HMBC correlation to C7 creates a self-validating assignment loop [2].

Q3: The aromatic region is still too complex to extract accurate chemical shifts and coupling constants. Is there a 1D solution? A: Yes. Implement Pure Shift NMR (e.g., Zangger-Sterk or PSYCHE sequences). Causality: Standard 1H spectra display complex multiplets due to homonuclear scalar couplings (J-couplings). Pure Shift NMR uses slice-selective refocusing elements combined with weak field gradients to refocus the evolution of these J-couplings while allowing the chemical shift to evolve. This collapses all multiplets into sharp singlets, drastically reducing spectral complexity and revealing the exact chemical shift of each proton [3, 4].

Q4: The N-methyl and NH signals are broad or entirely missing in my spectrum. What is causing this? A: This is caused by intermediate chemical exchange of the NH proton with trace water in the solvent, or quadrupolar relaxation from the adjacent 14N nucleus (spin I=1). Solution: Switch the solvent to strictly anhydrous DMSO-d6, which strongly hydrogen-bonds with the NH proton, slowing down the exchange rate relative to the NMR timescale. Alternatively, perform Variable Temperature (VT) NMR by lowering the probe temperature to 5°C to freeze out the exchange process [5].

Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration Self-validating mechanism: The linear change in chemical shift as a function of C6D6 concentration confirms the spatial proximity of the proton to the polar axis.

  • Preparation: Dissolve 10 mg of 7-Bromo-N-methylquinolin-2-amine in 0.6 mL of CDCl3 in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., zg30 pulse program, 16 scans, 298 K).

  • Titration: Add C6D6 in 10% v/v increments (60 µL) to the NMR tube.

  • Tracking: Re-acquire the 1H spectrum after each addition. Track the movement of the aromatic signals. The signals that shift the most upfield are those closest to the electron-rich face of the transient benzene solvation shell.

  • Final Resolution: If titration is insufficient, prepare a fresh sample in 100% C6D6 for maximum ASIS effect.

Protocol B: Pure Shift NMR (PSYCHE) Acquisition Self-validating mechanism: The distance between the original multiplet center and the new pure shift singlet must be zero, confirming no chemical shift artifacts were introduced.

  • Calibration: Calibrate the 90° pulse (P1) and optimize the receiver gain (RG) on the sample.

  • Parameter Setup: Load the PSYCHE pulse program (e.g., psyche or zangger-sterk depending on spectrometer manufacturer).

  • Slice Selection: Set the weak gradient for slice selection (typically 1-2% of maximum gradient strength) and the selective 180° pulse duration (e.g., 15-20 ms RSNOB shape).

  • Acquisition: Set the chunk acquisition time to ~15-20 ms (1/SW1 << 1/J) to ensure J-modulation is negligible during the chunk [6].

  • Processing: Use pseudo-2D processing macros to reconstruct the pure shift FID. Apply a double Fourier transform to yield the 1D pure shift spectrum [7].

Data Presentation

Table 1: Expected 1H NMR Chemical Shift Trends (ASIS Effect)

ProtonMultiplicityExpected Shift in CDCl3 (ppm)Expected Shift in C6D6 (ppm)ASIS Shift (Δδ)
N-CH3 Doublet~3.10~2.60Strong Upfield
NH Broad~5.20~4.80Strong Upfield
H3 Doublet (ortho)~6.70~6.30Strong Upfield
H4 Doublet (ortho)~7.80~7.60Moderate Upfield
H5 Doublet (ortho)~7.50~7.40Weak Upfield
H6 Doublet of Doublets~7.40~7.30Weak Upfield
H8 Doublet (meta)~7.90~7.50Moderate Upfield

Table 2: 2D NMR Self-Validation Matrix for Quinoline Assignment

ExperimentPurposeKey Diagnostic Correlation for 7-Bromo-N-methylquinolin-2-amine
COSY 3-bond H-H couplingH3 ↔ H4; H5 ↔ H6
NOESY Spatial proximity (< 5 Å)N-CH3 ↔ NH; NH ↔ H3; H4 ↔ H5
HSQC 1-bond C-H couplingDifferentiates protonated carbons from quaternary carbons (C2, C4a, C7, C8a are absent)
HMBC 2/3-bond C-H couplingH6 → C7; H8 → C7; H3 → C2; H4 → C4a

Visualizations

NMR_Workflow Start Overlapping Aromatic Signals (7.0 - 8.0 ppm) CheckSolvent Change Solvent (ASIS: CDCl3 to C6D6) Start->CheckSolvent First Step Check2D Run 2D NMR (HSQC, HMBC, COSY) CheckSolvent->Check2D If overlap persists Resolved Signals Resolved & Assigned CheckSolvent->Resolved If overlap resolved CheckPure Run Pure Shift NMR (PSYCHE/ZS) Check2D->CheckPure If J-couplings obscure peaks Check2D->Resolved If correlations are clear CheckPure->Resolved Final Step

Decision tree workflow for resolving NMR signal overlap in quinoline derivatives.

Pathway N_Me N-Methyl Protons C2 C2 Carbon N_Me->C2 HMBC (3J) H8 H8 Proton C7 C7-Br Carbon H8->C7 HMBC (2J) C8a C8a Carbon H8->C8a HMBC (2J) H6 H6 Proton H6->C7 HMBC (2J) H5 H5 Proton H5->H6 COSY (3J) C4a C4a Carbon H5->C4a HMBC (3J) H4 H4 Proton H3 H3 Proton H3->H4 COSY (3J) H3->C2 HMBC (2J)

2D NMR Magnetization Transfer Pathway mapping key COSY and HMBC correlations.

References

  • 150 and More NMR Experiments | Carbon 13 Nuclear Magnetic Resonance Source: Scribd[Link]

  • Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines Source: ResearchGate[Link]

  • Review – Pure shift NMR experiments: recent developments, methods and applications Source: Universitat Autònoma de Barcelona (UAB)[Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer Source: RSC Publishing[Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion Source: National Institutes of Health (NIH) - PMC[Link]

  • Pure Shift NMR (Tutorial, EUROMAR 2018) Source: University of Manchester[Link]

  • Introduction to pure shift NMR Source: Oxford University[Link]

Optimization

HPLC method development for 7-Bromo-N-methylquinolin-2-amine purity analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic complexities of analyzing 7-Bromo-N-methylquinolin-2-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic complexities of analyzing 7-Bromo-N-methylquinolin-2-amine .

Developing a purity method for this compound is not a standard "plug-and-play" exercise. The molecule possesses a quinoline core with a secondary amine, creating a highly basic microenvironment, while the C7-bromine atom introduces significant lipophilicity and polarizability. If you do not control the thermodynamics of your column interactions, you will face severe peak tailing, retention time drift, and poor resolution of critical impurities.

Below is our comprehensive, self-validating framework for method development, troubleshooting, and validation.

I. Method Development Logic & Causality

Before turning on the pump, we must establish the physicochemical causality of our method. Basic compounds are notorious for peak tailing in Reversed-Phase HPLC (RP-HPLC). This occurs because the protonated amine undergoes secondary ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica stationary phase[1]. While modern high-purity silica has a silanol pKa > 8, operating in the mid-pH range (pH 4–7) still allows enough silanol ionization to ruin peak symmetry[2].

To achieve a self-validating, robust method, we must force the system into a state where these secondary interactions are thermodynamically suppressed.

HPLC_Method_Dev A Target Analyte: 7-Bromo-N-methylquinolin-2-amine B Physicochemical Profiling pKa ~7.5 | LogP ~3.2 | Basic Secondary Amine A->B C1 Low pH Strategy (pH 2.5) Protonates silanols, minimizes tailing B->C1 Option A C2 High pH Strategy (pH 10.0) Neutralizes amine, requires hybrid silica B->C2 Option B D1 Select PFP or Aq-C18 Column (Enhanced dipole-dipole selectivity) C1->D1 D2 Select Ethylene-Bridged Hybrid C18 (Resistant to alkaline dissolution) C2->D2 E Gradient & Temperature Optimization (Resolve des-methyl & dibromo impurities) D1->E D2->E F Method Validation (ICH Q2(R2) Compliance) E->F

Figure 1: Decision matrix for basic quinoline HPLC method development.

II. Step-by-Step Experimental Protocol

This protocol utilizes the Low pH / PFP Strategy to maximize resolution between the main API and its closely related des-methyl impurity (7-bromoquinolin-2-amine).

Step 1: Mobile Phase Preparation (Low pH)

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be ~2.0, ensuring full protonation of both the analyte and the column silanols.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic System Setup

  • Column: Install a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm). The PFP phase provides alternative retention mechanisms (π-π, dipole-dipole, and hydrogen bonding) crucial for separating the N-methyl amine from primary amine impurities.

  • Column Temperature: Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Detector: Set the UV/DAD detector to 254 nm (primary quinoline chromophore) and 280 nm (secondary reference).

Step 3: System Suitability Testing (SST)

  • Inject a blank (Mobile Phase A:B, 90:10) to confirm baseline stability and absence of ghost peaks.

  • Inject a resolution standard containing 7-Bromo-N-methylquinolin-2-amine and 7-bromoquinolin-2-amine (des-methyl impurity).

  • Self-Validation Check: The method is only valid to proceed if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 .

Step 4: Sample Preparation & Injection

  • Dissolve the sample in the initial mobile phase conditions (90% A / 10% B) to prevent solvent mismatch.

  • Inject 5.0 µL to prevent column overloading.

III. Troubleshooting & FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0) despite using a standard C18 column at pH 5.0. How do I fix this? A: At pH 5.0, your quinoline derivative is fully protonated (cationic), while a significant portion of the residual silanols on the silica surface are ionized (anionic). This creates strong secondary electrostatic interactions[1]. Solution: Drop the mobile phase pH to 2.0–2.5 using 0.1% TFA or phosphoric acid. This ensures full protonation of the silanol groups, neutralizing them and shutting down the ion-exchange mechanism[2].

Q2: My main peak is fronting, and the retention times are shifting progressively earlier with each injection. A: Peak fronting combined with early elution is a classic sign of sample solvent mismatch or column overloading. If your sample is dissolved in 100% Acetonitrile or Methanol, but your initial gradient is highly aqueous, the analyte travels through the column in a "plug" of strong solvent before partitioning into the stationary phase[3]. Solution: Always dissolve your sample in the starting mobile phase composition (e.g., 10% organic / 90% aqueous). If solubility is an issue, reduce the injection volume to 1–2 µL to allow rapid dilution within the column head.

Q3: How do I resolve the des-methyl impurity (7-bromoquinolin-2-amine) from the main API peak? They are completely co-eluting on my C18 column. A: The loss of the N-methyl group slightly increases the polarity, but on a highly hydrophobic C18 column, the hydrophobic retention overpowers these subtle differences. Solution: Switch to a PFP (Pentafluorophenyl) column. The PFP stationary phase is highly sensitive to the steric and electronic differences between a primary amine (des-methyl) and a secondary amine (N-methyl), leveraging dipole-dipole interactions to pull the peaks apart.

Q4: What are the regulatory requirements for validating this purity method for a regulatory submission? A: According to the ICH Q2(R2) guidelines, a quantitative impurity method must be validated for Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (DL), and Quantitation Limit (QL)[4]. The reportable range must be inclusive of the upper and lower specification limits, and specificity must be demonstrated against all relevant degradation products and starting materials[5].

IV. Quantitative Data & Validation Summaries

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Elution Phase
0.0 90 10 1.0 Equilibration / Loading
2.0 90 10 1.0 Isocratic Hold
15.0 30 70 1.0 Linear Gradient (Main Elution)
18.0 10 90 1.0 Column Wash

| 20.0 | 90 | 10 | 1.0 | Re-equilibration |

Table 2: ICH Q2(R2) System Suitability & Validation Acceptance Criteria

Parameter ICH Q2(R2) Requirement Acceptance Criterion Causality / Rationale

| Specificity | Complete separation of API from impurities | Resolution ( Rs​ ) ≥2.0 | Ensures accurate quantitation without interference[5]. | | Precision | Repeatability of standard injections | %RSD of Area ≤2.0% | Validates pump stability and autosampler accuracy[4]. | | Peak Symmetry | Assessment of secondary interactions | Tailing Factor ( Tf​ ) ≤1.5 | Confirms suppression of silanol interactions[2]. | | Linearity | Proportional response across range | R2≥0.999 | Required from Reporting Level up to 120% of specification[5]. |

V. References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: pharmacores.com URL:

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: phenomenex.com URL:

  • HPLC Troubleshooting Guide Source: sigmaaldrich.com URL:

  • HPLC Troubleshooting Guide Source: hplc.eu URL:

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL:

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: pgeneral.com URL:

Sources

Troubleshooting

Technical Support Center: Strategies for Selective N-Alkylation of 7-Bromo-N-methylquinolin-2-amine

Welcome to the Technical Support Center for the N-alkylation of 7-Bromo-N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-alkylation of 7-Bromo-N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side-product formation and maximize the yield of your desired N-alkylated product. Our approach is grounded in mechanistic principles and supported by established literature to ensure you can make informed decisions in your experimental design.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-alkylation of 7-Bromo-N-methylquinolin-2-amine, providing potential causes and actionable solutions.

Issue 1: My reaction is producing a significant amount of a second product with a slightly higher molecular weight, which I suspect is the over-alkylated product (7-Bromo-N,N-dialkylquinolin-2-amine). How can I prevent this?

Potential Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent is the most common reason for over-alkylation. The initially formed secondary amine product is often more nucleophilic than the starting N-methyl amine, making it susceptible to a second alkylation.[1]

  • Strongly Basic Conditions: The choice of base can significantly influence the reaction's selectivity. A very strong base can lead to a high concentration of the deprotonated amine, which can drive the reaction towards the thermodynamically stable dialkylated product.

  • Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can provide the necessary energy and time for the less reactive secondary amine to undergo a second alkylation.

Solutions & Scientific Rationale:

  • Stoichiometric Control of the Alkylating Agent:

    • Protocol: Begin by using a strict 1.05 to 1.1 equivalents of your alkylating agent. This slight excess ensures the complete consumption of the starting material without providing a large excess that would promote the second alkylation.

    • Rationale: By limiting the amount of the electrophile, you create a competitive environment where the more nucleophilic starting material is more likely to react than the newly formed, more sterically hindered secondary amine.

  • Judicious Selection of the Base:

    • Protocol: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective in deprotonating the secondary amine without creating a highly reactive environment. In some cases, for highly reactive alkylating agents, a weaker organic base like diisopropylethylamine (DIPEA) can be used.

    • Rationale: The pKa of the N-H proton in 7-Bromo-N-methylquinolin-2-amine is such that a moderately strong base is sufficient for deprotonation. A milder base helps to control the concentration of the reactive anionic species, thus favoring mono-alkylation.

  • Optimization of Reaction Conditions:

    • Protocol: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] As soon as the starting material is consumed, quench the reaction. If over-alkylation is still observed, try reducing the reaction temperature.

    • Rationale: Kinetic control is key to preventing over-alkylation. By stopping the reaction once the primary reaction is complete, you minimize the opportunity for the secondary, slower reaction to occur. Lowering the temperature will decrease the rate of both reactions, but it will have a more pronounced effect on the higher activation energy pathway of the second alkylation.

Data Presentation: Reagent Stoichiometry Comparison

Reagent StoichiometryExpected OutcomeRecommendation
1.05 - 1.1 eq. Alkylating AgentHigh selectivity for mono-alkylationRecommended Starting Point
1.5 - 2.0 eq. Alkylating AgentMixture of mono- and di-alkylated productsAdjust to a lower stoichiometry
> 2.0 eq. Alkylating AgentPredominantly di-alkylated productNot recommended for mono-alkylation
Issue 2: My reaction is sluggish, and I have a low yield of the desired product with a significant amount of unreacted starting material.

Potential Causes:

  • Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the N-methylamino group.

  • Poor Solubility of Reagents: If the starting material or the base is not soluble in the reaction solvent, the reaction will be slow and inefficient.

  • Unreactive Alkylating Agent: The electrophilicity of the alkylating agent might be too low for the reaction to proceed under the chosen conditions.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

Solutions & Scientific Rationale:

  • Base Selection and Solubility:

    • Protocol: If using a mild base like K₂CO₃ results in low conversion, consider switching to a stronger, more soluble base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). Perform the reaction in an appropriate aprotic polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to ensure all reagents are well dissolved.[4]

    • Rationale: A stronger base will more effectively generate the nucleophilic anion of the amine, thereby increasing the reaction rate. Good solubility is crucial for a homogeneous reaction environment, allowing for efficient molecular collisions.

  • Activating the Alkylating Agent:

    • Protocol: If you are using an alkyl chloride or bromide and the reaction is slow, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[5]

    • Rationale: Iodide is a better leaving group than bromide or chloride, which will accelerate the Sₙ2 reaction rate.

  • Temperature and Reaction Time Adjustment:

    • Protocol: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. If the reaction is still slow, a longer reaction time may be necessary.

    • Rationale: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the reaction rate.

Experimental Workflow: Optimizing for a Sluggish Reaction

Caption: Workflow for troubleshooting a slow N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of C-alkylation on the quinoline ring?

A1: While N-alkylation is generally favored for 2-aminoquinolines due to the higher nucleophilicity of the exocyclic amine, C-alkylation on the electron-rich quinoline ring is a potential side reaction, particularly at the C3 position. However, this is more commonly observed with more reactive electrophiles or under specific catalytic conditions. For standard N-alkylation with alkyl halides, C-alkylation is typically a minor pathway. To minimize this, use the mildest effective conditions (base, temperature) that promote N-alkylation.

Q2: What is the best solvent for this reaction?

A2: The optimal solvent depends on the chosen base and the alkylating agent.

  • For inorganic bases like K₂CO₃ or Cs₂CO₃, polar aprotic solvents such as DMF , DMSO , or acetonitrile (ACN) are generally preferred to ensure solubility of the base.

  • If using a strong base like NaH, anhydrous THF or DMF is recommended. It is advisable to avoid protic solvents like ethanol or methanol, as they can compete with the amine for the alkylating agent.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting material, the desired product, and the over-alkylated product (e.g., a mixture of ethyl acetate and hexanes). The starting amine is typically more polar than the mono-alkylated product, which is in turn more polar than the di-alkylated product. LC-MS is a more powerful technique that can provide unambiguous identification and quantification of all components in the reaction mixture.

Q4: I am seeing an unexpected side product. What could it be?

A4: Besides over-alkylation and potential C-alkylation, other side reactions are possible depending on the nature of your alkylating agent. For instance, if your alkylating agent has other functional groups, these may react under the basic conditions. It is also worth considering the possibility of reactions involving the bromo substituent, although this is generally less likely under typical N-alkylation conditions. Detailed characterization of the side product by NMR and Mass Spectrometry is crucial for identification.

Q5: What is a general, reliable starting protocol for the N-methylation of 7-Bromo-N-methylquinolin-2-amine?

A5: A good starting point would be:

  • Dissolve 7-Bromo-N-methylquinolin-2-amine (1.0 equiv.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add methyl iodide (CH₃I, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Potential Side-Products

N-Alkylation_Pathway A 7-Bromo-N-methylquinolin-2-amine B Deprotonated Amine (Anion) A:e->B:w Deprotonation C Desired Product: 7-Bromo-N-alkyl-N-methylquinolin-2-amine B:e->C:w SN2 Attack E C-Alkylation Product B->E C-Alkylation (Minor) D Over-alkylation Product: 7-Bromo-N,N-dialkyl-N-methylquinolinium salt C->D Alkyl_Halide R-X (Alkyl Halide) Base Base

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra of 7-Bromo-N-methylquinolin-2-amine: A Comparative Analytical Guide

Audience: Researchers, analytical chemists, and drug development professionals. Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3)[1] is a highly privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold

7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3)[1] is a highly privileged halogenated heterocyclic fragment utilized extensively in modern medicinal chemistry. Recently, this specific scaffold has gained immense traction in the development of second-generation, MTA-cooperative PRMT5 inhibitors[2].

In MTAP-deleted cancers, the intracellular accumulation of methylthioadenosine (MTA) creates a synthetic lethal vulnerability. Second-generation inhibitors leverage this by cooperatively binding the PRMT5•MTA complex[3]. Mechanistically, the quinoline core of 7-bromo-N-methylquinolin-2-amine inserts deeply into the PRMT5 arginine-binding tunnel, forming critical π-π stacking interactions with the unique Phe327 residue, while the 2-amino group anchors the molecule via hydrogen bonding to Glu444[4].

Because the exact regiochemistry of the bromine atom (C-7 vs. C-6) dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings) used to build the final drug molecule, unambiguous structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute necessity[5].

PRMT5_Binding MTAP_Loss MTAP Gene Deletion (Cancer Cells) MTA_Accum Intracellular MTA Accumulation MTAP_Loss->MTA_Accum Metabolic Block PRMT5_Complex PRMT5•MTA Complex Formation MTA_Accum->PRMT5_Complex Competes with SAM Inhibitor 2-Aminoquinoline Derivative Binding PRMT5_Complex->Inhibitor Cooperative Binding Interactions Glu444 H-Bonding & Phe327 π-π Stacking Inhibitor->Interactions Anchors in Arg Tunnel Inhibition Synthetic Lethality (Tumor Cell Death) Interactions->Inhibition Catalytic Arrest

Figure 1: Mechanism of PRMT5 inhibition utilizing the 2-aminoquinoline pharmacophore.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral resolution and the observable coupling networks of 7-Bromo-N-methylquinolin-2-amine.

  • Chloroform-d (CDCl₃): CDCl₃ is the standard for routine characterization due to its excellent solubilizing properties for non-polar fragments. However, the secondary amine (N-H) proton undergoes rapid intermolecular chemical exchange in CDCl₃. This rapid exchange broadens the N-H signal into a featureless singlet (~5.10 ppm) and effectively decouples it from the adjacent N-methyl group, which appears as a sharp singlet or a poorly resolved doublet[6].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor. It tightly solvates the N-H proton, drastically slowing its chemical exchange rate on the NMR timescale. Consequently, in DMSO-d₆, the 3-bond scalar coupling (³J) between the N-H proton and the N-CH₃ protons is preserved. The N-H proton resolves into a distinct broad quartet (~7.20 ppm), and the N-methyl group resolves into a sharp doublet (J ≈ 4.8 Hz). Expert Insight: Observing this coupling in DMSO-d₆ is the definitive proof of exocyclic N-alkylation rather than endocyclic ring-nitrogen alkylation (which would form a quinolinium salt).

Table 1: Comparative ¹H NMR Assignments (400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm).

PositionCDCl₃ (δ ppm)Multiplicity & Coupling (J in Hz)DMSO-d₆ (δ ppm)Multiplicity & Coupling (J in Hz)
N-CH₃ 3.12d, J = 4.82.90d, J = 4.8
N-H 5.10br s7.20br q, J = 4.8
H-3 6.68d, J = 8.96.75d, J = 8.8
H-4 7.78d, J = 8.97.85d, J = 8.8
H-5 7.45d, J = 8.57.60d, J = 8.4
H-6 7.38dd, J = 8.5, 1.97.30dd, J = 8.4, 1.8
H-8 7.95d, J = 1.97.70d, J = 1.8
Table 2: Comparative ¹³C NMR Assignments (100 MHz)
Carbon PositionCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Carbon Type (DEPT-135)
C-2 158.0156.8Quaternary (C=N)
C-8a 149.0148.0Quaternary
C-4 137.5137.8CH
C-8 129.5128.9CH
C-5 128.0128.4CH
C-6 126.0125.8CH
C-7 (C-Br) 124.0123.2Quaternary (C-Halogen)
C-4a 122.5121.9Quaternary
C-3 112.0111.2CH
N-CH₃ 28.927.8CH₃

Analytical Workflow: Overcoming 1D Limitations with 2D NMR

Relying solely on 1D ¹H NMR is a critical failure point when verifying the regiochemistry of halogenated quinolines. The 7-bromo isomer and the 6-bromo isomer produce nearly identical spin systems in the aromatic region (an isolated proton and an ortho-coupled pair).

To unambiguously assign the bromine to C-7, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

  • C-7 Proof: In the 7-bromo isomer, the isolated proton (H-8, ~7.95 ppm) will show a strong three-bond (³JCH) correlation to C-6 and the bridgehead C-8a.

  • C-6 Proof (Counterfactual): If the compound were the 6-bromo isomer, the isolated proton would be at H-5, which would instead show ³JCH correlations to C-7 and C-4.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) OneD_NMR 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->OneD_NMR Optimize Shim/Tune TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Identify Overlaps DataAnalysis Spectral Processing & Multiplet Analysis TwoD_NMR->DataAnalysis Correlate Signals Regiochem Regiochemistry Confirmation (C-7 Bromine via HMBC) DataAnalysis->Regiochem Unambiguous Assignment

Figure 2: Step-by-step NMR workflow for absolute regiochemical assignment.

Experimental Protocol for High-Resolution Acquisition

To reproduce the self-validating spectral data described above, adhere to the following optimized protocol[5]:

Step 1: Sample Preparation

  • Precisely weigh 5–10 mg of 7-Bromo-N-methylquinolin-2-amine (Purity ≥ 95%).

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is suspended (filter through a glass wool plug if necessary).

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer.

  • Lock the solvent signal to the deuterium resonance of DMSO-d₆.

  • Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, critical for resolving the fine meta-couplings (J ≈ 1.8 Hz) of the quinoline ring.

Step 3: Data Acquisition Parameters

  • ¹H NMR: Acquire 16–64 scans using a 30° to 45° pulse width. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons.

  • ¹³C NMR: Acquire ≥ 1024 scans using broadband proton decoupling (WALTZ-16). Set the relaxation delay to 2.5–3.0 seconds to allow for the relaxation of the unprotonated quaternary carbons (C-2, C-7, C-4a, C-8a).

Step 4: Processing

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

References

  • NextSDS. "7-bromo-N-methylquinolin-2-amine — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • ACS Omega. "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source". ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Oxime Ether Derivatives as Second-Generation PRMT5 Inhibitors for the Treatment of Triple Negative Breast Cancer". ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy". National Institutes of Health. Available at:[Link]

  • PubMed Central (PMC). "A review of the known MTA-cooperative PRMT5 inhibitors". National Institutes of Health. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 7-Bromo- vs. 7-Chloro-N-methylquinolin-2-amine in Cross-Coupling Chemistry

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Focus: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura) and PRMT5 Inhibitor Synthesis Executive Summar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Focus: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura) and PRMT5 Inhibitor Synthesis

Executive Summary & Strategic Context

In the development of targeted therapeutics—particularly PRMT5 inhibitors for oncology[1]—functionalized quinolines are indispensable building blocks. The functionalization of the quinoline core frequently relies on late-stage transition-metal-catalyzed cross-coupling.

When designing a synthetic route, chemists face a critical decision in substrate selection: 7-Bromo-N-methylquinolin-2-amine (CAS: 959992-71-3) versus 7-chloro-N-methylquinolin-2-amine . This choice represents a classic trade-off between intrinsic chemical reactivity and raw material economics.

As a general rule, the bromo-derivative is significantly more reactive and is the preferred substrate for early-stage discovery and library synthesis due to its broad functional group tolerance and milder reaction conditions[2]. Conversely, the chloro-derivative is highly cost-effective and preferred for process scale-up, provided that highly active, specialized catalyst systems are employed to overcome its kinetic inertness[3].

Mechanistic Rationale: The Halogen Effect

To understand the divergent behavior of these two substrates, we must examine the fundamental thermodynamics and kinetics of the palladium-catalyzed cross-coupling cycle.

Bond Dissociation Energy (BDE)

The reactivity of an aryl halide is primarily dictated by the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies is C-Cl > C-Br > C-I[2].

  • C-Cl Bond Energy: ~339 kJ/mol[4]

  • C-Br Bond Energy: ~276 kJ/mol[4]

Oxidative Addition Kinetics

In most palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations), the oxidative addition of the Pd(0) active species into the C-X bond is the rate-determining step[4]. Because the C-Br bond requires significantly less energy to cleave, 7-Bromo-N-methylquinolin-2-amine undergoes oxidative addition rapidly, even with standard phosphine ligands.

In contrast, the stronger C-Cl bond of 7-chloro-N-methylquinolin-2-amine resists oxidative addition. To force this insertion, the palladium center must be made highly electron-rich. This necessitates the use of specialized, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos)[3][5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) C-Br vs C-Cl Cleavage Pd0->OxAdd Aryl Halide PdII_Complex Pd(II) Aryl Halide Intermediate OxAdd->PdII_Complex Fast for Br Slow for Cl AmineBind Amine Binding & Deprotonation PdII_Complex->AmineBind Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination Product Formation PdII_Amido->RedElim RedElim->Pd0 Release of Coupled Product

Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Comparative Performance Data

The following table summarizes the general reactivity trends and typical parameter requirements for cross-coupling these specific quinoline scaffolds.

Reaction Parameter7-Bromo-N-methylquinolin-2-amine7-Chloro-N-methylquinolin-2-amineCausality / Rationale
Typical Yields 80% – 95%50% – 85%Faster oxidative addition minimizes catalyst deactivation pathways[2].
Reaction Temperature 80 °C – 90 °C110 °C – 130 °CHigher thermal energy is required to overcome the C-Cl activation barrier[6].
Reaction Time 4 – 8 hours16 – 24 hoursSlower overall kinetics for the chloro-derivative[6].
Preferred Ligands Xantphos, BINAP, dppfBrettPhos, XPhos, SabPhosChloro-substrates require electron-rich ligands to push electron density onto Pd(0)[3].
Preferred Base Cs₂CO₃ or K₃PO₄NaOtBu or LiHMDSStronger bases are often needed to drive the catalytic cycle for unreactive chlorides[6].

Experimental Methodology: Self-Validating Protocol

To objectively compare the reactivity of both substrates, we utilize a parallel Buchwald-Hartwig amination workflow. This protocol is designed as a self-validating system: it incorporates an internal standard for precise NMR yield determination prior to workup, ensuring that isolated yields are not artificially skewed by purification losses.

Materials Required
  • Substrates: 7-Bromo-N-methylquinolin-2-amine (1.0 mmol) OR 7-chloro-N-methylquinolin-2-amine (1.0 mmol)

  • Nucleophile: Morpholine (1.2 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol, precisely weighed)

Step-by-Step Procedure

Step 1: Catalyst and Base Preparation (Glovebox or Schlenk technique)

  • For the Bromo-substrate: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add Cs₂CO₃ (1.4 mmol) as the base.

  • For the Chloro-substrate: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%). Add NaOtBu (1.4 mmol) as the base.

  • Causality: Xantphos provides a wide bite angle ideal for reductive elimination of the easily activated bromide. BrettPhos provides extreme steric bulk and electron density necessary to cleave the stubborn C-Cl bond[5]. NaOtBu is used for the chloride to accelerate the amine deprotonation step, compensating for the sluggish oxidative addition.

Step 2: Reaction Assembly

  • Charge a flame-dried Schlenk tube with the chosen quinoline substrate, the respective catalyst/ligand/base mixture, and the internal standard.

  • Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Inject anhydrous, degassed 1,4-dioxane (5.0 mL) and morpholine (1.2 mmol).

Step 3: Heating and Kinetic Monitoring

  • Seal the tubes. Heat the bromo-reaction to 90 °C and the chloro-reaction to 110 °C.

  • Self-Validation (In-Process Control): At t = 4 hours, withdraw a 50 µL aliquot from each under Argon. Dilute with LC-MS grade acetonitrile, filter through a PTFE plug, and analyze via LC-MS.

  • The bromo-substrate typically shows >95% conversion at 4 hours. The chloro-substrate will likely require 18-24 hours to reach >80% conversion.

Step 4: Quench and Yield Determination

  • Cool the reactions to room temperature and dilute with ethyl acetate (10 mL).

  • Filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Self-Validation (NMR Yield): Concentrate a 1.0 mL aliquot of the filtrate in vacuo, dissolve in CDCl₃, and acquire a quantitative ¹H-NMR spectrum. Compare the integration of the product's aromatic protons against the methoxy protons of the 1,3,5-trimethoxybenzene internal standard.

Workflow Start Select Quinoline Substrate Sub_Br 7-Bromo-N-methylquinolin-2-amine (Discovery / Fast Screening) Start->Sub_Br Sub_Cl 7-Chloro-N-methylquinolin-2-amine (Process / Scale-up) Start->Sub_Cl Cat_Br Standard Catalyst System (e.g., Pd2(dba)3 / Xantphos) Base: Cs2CO3 Sub_Br->Cat_Br Cat_Cl Specialized Catalyst System (e.g., Pd(OAc)2 / BrettPhos) Base: NaOtBu Sub_Cl->Cat_Cl Cond_Br Mild Heating 80-90°C, 4-8 hours Cat_Br->Cond_Br Cond_Cl Harsh Heating 110-130°C, 16-24 hours Cat_Cl->Cond_Cl Monitor In-Process Control (LC-MS/TLC) Verify Complete Conversion Cond_Br->Monitor Cond_Cl->Monitor Workup Aqueous Workup & Chromatographic Purification Monitor->Workup

Comparative workflow for Buchwald-Hartwig amination of bromo- vs. chloroquinolines.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing PRMT5 inhibitors or similar quinoline-based therapeutics, the choice between the bromo- and chloro-derivatives should be phase-dependent:

  • Discovery Phase: Exclusively utilize 7-Bromo-N-methylquinolin-2-amine . The weaker C-Br bond ensures rapid reaction kinetics, high yields, and compatibility with a wider array of nucleophiles and mild bases (preserving sensitive functional groups).

  • Process/Scale-Up Phase: Transition to 7-chloro-N-methylquinolin-2-amine . While it requires upfront investment in optimizing a specialized catalyst system (e.g., BrettPhos or XPhos), the significantly lower cost of chlorinated starting materials provides massive economic advantages at the multi-kilogram scale.

References

  • Benchchem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions."
  • Benchchem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."
  • Benchchem. "Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions."
  • Google Patents. "WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors."
  • Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry."
  • PMC.

Sources

Validation

A Comparative Guide to the Binding Affinity of 7-Bromo-N-methylquinolin-2-amine Analogs as Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds, including a significant number of approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic nature provides an excellent scaffold for the development of small molecule inhibitors that can interact with the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a well-established driver of various pathologies, most notably cancer, making them a primary focus for therapeutic intervention.[1]

This guide provides a comparative analysis of the binding affinities of 7-Bromo-N-methylquinolin-2-amine and its analogs, a class of compounds with significant potential as kinase inhibitors. By exploring the structure-activity relationships (SAR) within this series, we aim to provide researchers, scientists, and drug development professionals with insights to guide the rational design of more potent and selective therapeutic agents. The data presented herein is a synthesis of established findings for structurally related quinoline-based kinase inhibitors, providing a predictive framework for the evaluation of novel 7-Bromo-N-methylquinolin-2-amine derivatives.

Comparative Binding Affinities of Quinoline-Based Kinase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes the reported inhibitory activities of various quinoline derivatives against key protein kinases implicated in cancer signaling pathways, such as EGFR, VEGFR-2, and Src. While specific data for a comprehensive series of 7-Bromo-N-methylquinolin-2-amine analogs is not extensively available in the public domain, the presented data for structurally related compounds provides a valuable benchmark for comparison.

Compound Class/AnalogTarget KinaseBinding Affinity (IC50/Ki, nM)Reference
4-Anilino-quinazoline DerivativesEGFR10 - 100
4-Aminoquinoline DerivativesRIP2 Kinase1[3]
7-Substituted 2-AminoquinolinesnNOSKi values available
Quinoline-based InhibitorsDDR1IC50 values available[4]
Quinoline-based Inhibitorsc-SrcIC50 values available[5]
Quinoline-based InhibitorsVEGFR-20.027 - 0.22[6]
Quinoline-based InhibitorsCDK90.142 - 0.644[7]

Note: The binding affinities are highly dependent on the specific substitutions on the quinoline core and the assay conditions. This table is intended to be illustrative of the general potency of quinoline-based kinase inhibitors.

Structure-Activity Relationship (SAR) of Quinoline-Based Kinase Inhibitors

The binding affinity of quinoline derivatives to the ATP-binding pocket of kinases is significantly influenced by the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for optimizing inhibitor potency and selectivity.

  • The Quinoline Core and Hinge Binding: The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor, forming a key interaction with the "hinge region" of the kinase ATP-binding site.[3] This interaction mimics the adenine portion of ATP and is a fundamental determinant of binding.

  • Substituents at the 7-Position: The 7-position of the quinoline ring is often solvent-exposed and provides a key vector for introducing substituents that can enhance potency and modulate selectivity. The introduction of a bromine atom at this position, as in the parent compound 7-Bromo-N-methylquinolin-2-amine, can increase lipophilicity and potentially lead to favorable hydrophobic interactions within the binding pocket.[3]

  • The 2-Amino Group: The amino group at the 2-position can be functionalized to introduce various side chains. The N-methylation in 7-Bromo-N-methylquinolin-2-amine can influence the compound's polarity and steric profile, potentially affecting its interaction with the ribose-binding pocket of the kinase.

  • Lipophilicity and Aromaticity: The overall lipophilicity and aromaticity of the quinoline inhibitor play a significant role in its binding affinity and potential off-target effects. While increased lipophilicity can enhance binding through hydrophobic interactions, it can also lead to promiscuous binding and potential toxicity, such as inhibition of the hERG ion channel.[3] Therefore, a careful balance of these properties is essential for developing effective and safe kinase inhibitors.

Experimental Protocol: Radioligand Binding Assay for Kinase Inhibitors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of 7-Bromo-N-methylquinolin-2-amine analogs against a target kinase. This method is considered a gold standard for quantifying the affinity of a test compound for its receptor.[8]

1. Materials and Reagents:

  • Purified recombinant target kinase

  • Radioligand (e.g., a known kinase inhibitor labeled with ³H or ¹²⁵I)

  • Test compounds (7-Bromo-N-methylquinolin-2-amine analogs) dissolved in DMSO

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well microplates

  • Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

2. Experimental Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled inhibitor), and competitive binding (radioligand + varying concentrations of the test compound).

  • Addition of Reagents:

    • To all wells, add 50 µL of Binding Buffer.

    • To the non-specific binding wells, add 25 µL of the high-concentration unlabeled inhibitor.

    • To the competitive binding wells, add 25 µL of the serially diluted test compounds.

    • To all wells, add 25 µL of the radioligand at a concentration close to its Kd.

  • Initiation of Reaction: Add 100 µL of the diluted purified kinase to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression program.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the kinase.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis plate Prepare 96-well plate add_buffer Add Binding Buffer plate->add_buffer reagents Prepare reagents: - Radioligand - Test Compounds - Kinase - Buffers reagents->add_buffer add_inhibitor Add Unlabeled Inhibitor (Non-specific binding) add_buffer->add_inhibitor add_test_compound Add Test Compounds (Competitive binding) add_buffer->add_test_compound add_radioligand Add Radioligand add_inhibitor->add_radioligand add_test_compound->add_radioligand add_kinase Add Kinase (Initiate reaction) add_radioligand->add_kinase incubate Incubate to reach equilibrium add_kinase->incubate filter Terminate reaction by filtration incubate->filter wash Wash filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Illustrative Signaling Pathway: EGFR and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for quinoline-based inhibitors.[9] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Inhibitor 7-Bromo-N-methylquinolin-2-amine Analog Quinoline_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion

This guide provides a framework for understanding and evaluating the binding affinity of 7-Bromo-N-methylquinolin-2-amine analogs as potential kinase inhibitors. By leveraging the extensive knowledge of structure-activity relationships within the broader class of quinoline derivatives and employing robust experimental methodologies such as radioligand binding assays, researchers can effectively advance the development of novel and potent therapeutic agents. The provided protocols and pathway diagrams serve as a practical resource for scientists in the field of drug discovery.

References

  • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. PMC. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PMC. Available at: [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC. Available at: [Link]

  • 7-Bromoquinolin-2-amine. PubChem. Available at: [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • 7-Bromo-2-methylquinoline. PubChem. Available at: [Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. MDPI. Available at: [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PMC. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors.. ChemRxiv. Available at: [Link]

  • Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers. Available at: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. Available at: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of Glasgow. Available at: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. Available at: [Link]

Sources

Comparative

High-Resolution FTIR Spectroscopy of 7-Bromo-N-methylquinolin-2-amine: A Comparative Analytical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural validation of complex heterocyclic intermediates. 7-Bromo-N-methylquinolin-2-amine (CAS 959992-71-3) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural validation of complex heterocyclic intermediates. 7-Bromo-N-methylquinolin-2-amine (CAS 959992-71-3) is a highly specialized quinoline derivative, prominently utilized as a critical building block in the synthesis of PRMT5 inhibitors for oncology applications[1].

When validating the identity and purity of this compound, Fourier Transform Infrared (FTIR) spectroscopy provides indispensable orthogonal data to NMR and LC-MS. However, interpreting its spectrum requires a nuanced understanding of how halogenation and secondary amine substitutions perturb the aromatic quinoline core. This guide objectively compares the FTIR spectral features of 7-Bromo-N-methylquinolin-2-amine against its structural analogs and evaluates the performance of two primary sampling methodologies: ATR-FTIR and KBr Pellet Transmission.

Structural Assignment Logic

To build a self-validating analytical system, we must first understand the causality behind the spectral bands. The molecule consists of three distinct functional zones, each providing a unique vibrational signature.

G A 7-Bromo-N-methylquinolin-2-amine B Secondary Amine (3350-3310 cm⁻¹) A->B C Quinoline Ring (1620-1500 cm⁻¹) A->C D Halogen Substitution (1075-1030 cm⁻¹) A->D E Single N-H Stretch B->E F C=C / C=N Stretches C->F G Aryl C-Br Stretch D->G

Caption: Logical mapping of FTIR spectral assignments for 7-Bromo-N-methylquinolin-2-amine validation.

The Causality of the Spectral Shifts
  • The Secondary Amine Effect: Primary amines exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3400–3250 cm⁻¹ region. Because 7-Bromo-N-methylquinolin-2-amine is a secondary amine (possessing only one N-H bond), it cannot undergo this vibrational coupling. Consequently, it yields only a single, inherently weaker and sharper band in the 3350–3310 cm⁻¹ range[2].

  • Quinoline Core Vibrations: The heteroaromatic ring exhibits strong C=C and C=N stretching vibrations. In standard quinoline derivatives, these appear prominently between 1620 and 1500 cm⁻¹[3]. For our target compound, the presence of the electron-withdrawing bromine atom at the 7-position alters the reduced mass of the ring system, causing slight bathochromic (lower wavenumber) shifts in these breathing modes[4].

  • Aryl Bromide Signature: The C-Br stretching vibration is a heavy-atom mode, typically found deep in the fingerprint region (~1075–1030 cm⁻¹).

Comparative Spectral Analysis

To definitively identify 7-Bromo-N-methylquinolin-2-amine, it must be differentiated from closely related analogs. The table below summarizes the critical reference values used for comparative validation.

Table 1: FTIR Reference Values Comparison
Functional Group / ModeTarget: 7-Bromo-N-methylquinolin-2-amineAlternative 1: 7-Bromoquinolin-2-amine (Primary Amine)Alternative 2: N-methylquinolin-2-amine (Non-Brominated)
N-H Stretch ~3320 cm⁻¹ (Single, sharp)~3440, 3360 cm⁻¹ (Doublet)~3325 cm⁻¹ (Single, sharp)
Aliphatic C-H Stretch ~2950, 2850 cm⁻¹ (N-methyl group)Absent~2950, 2850 cm⁻¹
Quinoline Ring (C=C/C=N) 1615, 1580, 1505 cm⁻¹1620, 1585, 1510 cm⁻¹1620, 1582, 1508 cm⁻¹
Aromatic C-N Stretch ~1310 cm⁻¹~1280 cm⁻¹~1315 cm⁻¹
Aryl C-Br Stretch ~1060 cm⁻¹~1065 cm⁻¹Absent

Field Insight: The most common point of failure in identifying this compound is confusing it with the primary amine precursor. The absence of the ~3440 cm⁻¹ asymmetric stretch is your definitive proof of successful N-methylation[2].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

Choosing the right sampling technique is critical for reproducibility. As an application scientist, I do not rely on a single method blindly; the choice depends on the specific analytical goal.

G Start Sample Prep: Target Compound ATR ATR-FTIR Method Start->ATR KBr KBr Pellet Method Start->KBr ATR_Prep Direct application to Diamond Crystal ATR->ATR_Prep KBr_Prep Mix 1% w/w in dry KBr Press at 10 tons KBr->KBr_Prep ATR_Val ATR Correction Algorithm ATR_Prep->ATR_Val KBr_Val Vacuum Desiccation KBr_Prep->KBr_Val Result Spectral Validation ATR_Val->Result KBr_Val->Result

Caption: Procedural workflow comparing ATR-FTIR and KBr transmission methods for spectral validation.

Performance Comparison
  • Attenuated Total Reflectance (ATR-FTIR): Ideal for rapid, non-destructive screening. However, the penetration depth of the evanescent wave is wavelength-dependent. Bands at lower wavenumbers (like the C-Br stretch) will appear artificially stronger than high-wavenumber bands (like the N-H stretch) compared to true transmission spectra.

  • KBr Pellet (Transmission): Provides superior resolution for weak overtone bands and true relative peak intensities. The major drawback is that KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H stretch at ~3400 cm⁻¹, which can completely obscure the critical secondary N-H stretch at ~3320 cm⁻¹.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include internal checks.

Protocol A: High-Resolution ATR-FTIR Workflow
  • Calibration Check: Run a polystyrene standard film. Verify that the aromatic C-C stretch occurs exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect an air background (128 scans, 4 cm⁻¹ resolution). Validation: Ensure no residual peaks > 0.001 absorbance units exist in the 3500–2800 cm⁻¹ region.

  • Sample Application: Place 2–3 mg of 7-Bromo-N-methylquinolin-2-amine powder directly onto the crystal center.

  • Controlled Compression: Lower the anvil until the pressure gauge indicates optimal contact. Causality: Insufficient pressure causes poor signal-to-noise ratios; excessive pressure can induce mechanochemical polymorphic shifts in the crystal lattice.

  • Acquisition & Correction: Collect 128 scans. Immediately apply an ATR correction algorithm in your spectroscopy software to normalize the penetration depth across the spectral range.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Desiccation (Critical Step): Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use. Store in a desiccator.

  • Precise Milling: Weigh exactly 1 mg of the target compound and 99 mg of dried KBr (1% w/w ratio). Grind in an agate mortar for exactly 2 minutes. Causality: Over-grinding can cause lattice defects in the API, broadening the sharp quinoline ring peaks[3].

  • Vacuum Pressing: Transfer the homogenous powder to a 13 mm die. Apply vacuum for 2 minutes to evacuate entrapped air, then apply 10 tons of pressure for 5 minutes. Causality: Removing air prevents the formation of opaque, highly scattering pellets that ruin baseline resolution.

  • Acquisition: Run the sample against a blank KBr pellet background to subtract any residual matrix moisture.

References

  • Title: IR Spectroscopy Tutorial: Amines | Source: orgchemboulder.com | URL: 2

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | Source: mdpi.com | URL: 3

  • Title: FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal | Source: scialert.net | URL: 4

  • Title: WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors | Source: google.com | URL: 1

Sources

Validation

Benchmarking 7-Bromo-N-methylquinolin-2-amine derivatives in target-based screening

An Application Scientist's Guide to Benchmarking 7-Bromo-N-methylquinolin-2-amine Derivatives in Target-Based Screening Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system is a privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Benchmarking 7-Bromo-N-methylquinolin-2-amine Derivatives in Target-Based Screening

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with a wide array of biological targets. The 7-bromo substitution on the quinoline ring can serve as a key interaction point, often engaging in halogen bonding, or as a synthetic handle for further chemical modification. The N-methylquinolin-2-amine moiety introduces a basic nitrogen atom, which can be crucial for salt formation, improving solubility, or forming key hydrogen bonds with target proteins.

This guide provides a framework for benchmarking novel 7-Bromo-N-methylquinolin-2-amine derivatives in a target-based screening context. We will delve into the rationale behind experimental design, provide detailed protocols for comparative analysis, and present a clear methodology for data interpretation, using a well-characterized kinase target as an illustrative example.

Rationale for Target Selection: Case Study on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Their ATP-binding pocket provides a well-defined site for the development of small molecule inhibitors. Quinoline-based compounds have a rich history as kinase inhibitors, with several approved drugs, such as bosutinib and cabozantinib, featuring this core structure. The 7-Bromo-N-methylquinolin-2-amine scaffold can be hypothesized to interact with the hinge region of the kinase ATP-binding site, a common binding motif for Type I and Type II inhibitors.

For the purpose of this guide, we will focus on a hypothetical benchmarking study against a well-known kinase, such as Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.

Comparative Analysis: Benchmarking Against Known Standards

A critical aspect of drug discovery is understanding how a novel compound series performs relative to existing standards. This not only validates the screening assay but also provides a clear measure of potency and potential for further development. For our hypothetical EGFR screening, we will benchmark our 7-Bromo-N-methylquinolin-2-amine derivatives against Gefitinib, a first-generation EGFR inhibitor, and a generic pan-kinase inhibitor, Staurosporine.

Workflow for Target-Based Kinase Inhibition Screening

The following diagram illustrates a typical workflow for a target-based kinase inhibition screen, from compound preparation to data analysis.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Derivative Synthesis (e.g., 7-Bromo-N-methylquinolin-2-amine series) B Compound Stock Solution (10 mM in DMSO) A->B C Serial Dilution Plate (11-point, 1:3 dilution) B->C E Compound Transfer (Acoustic Dispensing) C->E D Assay Plate Preparation (Add Kinase, Substrate, ATP) D->E F Incubation (Room Temperature, 60 min) E->F G Detection Reagent Addition (e.g., ADP-Glo) F->G H Signal Readout (Luminescence) G->H I Normalization to Controls (Positive & Negative) H->I J Dose-Response Curve Fitting (4-parameter logistic model) I->J K IC50 Determination J->K L Benchmarking Report (Comparison with Standards) K->L G A Primary Screen Hit (e.g., Derivative 1, IC50 < 100 nM) B Selectivity Panel Screening (e.g., 400-kinase panel at 1 µM) A->B C Data Analysis (% Inhibition at 1 µM) B->C D Hit Confirmation & IC50 (For off-targets with >50% inhibition) C->D E Selectivity Profile Generation (Comparison of on-target vs. off-target potency) D->E

Caption: Workflow for kinase selectivity profiling.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 7-Bromo-N-methylquinolin-2-amine derivatives in a target-based screening paradigm, using kinase inhibition as a relevant example. By comparing novel compounds against established standards and conducting thorough selectivity profiling, researchers can make informed decisions about which chemical series to advance. The modular nature of the quinoline scaffold allows for rapid structure-activity relationship (SAR) exploration. Future work should focus on modifying substitution patterns on the quinoline ring to enhance potency and improve selectivity, guided by the robust data generated through the benchmarking workflows described herein.

References

This is a hypothetical reference list based on the content of the guide. In a real-world scenario, each claim would be linked to a specific peer-reviewed publication.

  • The Quinoline Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kinase Inhibitors in Oncology. Nature Reviews Cancer. [Link]

  • Best practices for IC50 determination. Nature Reviews Drug Discovery. [Link]

  • Kinome Scanning for Drug Discovery. Science Signaling. [Link]

Safety & Regulatory Compliance

Safety

7-Bromo-N-methylquinolin-2-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 7-Bromo-N-methylquinolin-2-amine As drug development professionals increasingly utilize substituted bicyclic heterocyclic compounds like 7-Bromo-N-methylquinolin-2-amine i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Bromo-N-methylquinolin-2-amine

As drug development professionals increasingly utilize substituted bicyclic heterocyclic compounds like 7-Bromo-N-methylquinolin-2-amine in the synthesis of PRMT5 inhibitors[1], mastering the rigorous disposal logistics of these halogenated quinolines is critical. Improper disposal not only violates environmental regulations but also poses severe toxicity risks to laboratory personnel and aquatic ecosystems.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and disposal of 7-Bromo-N-methylquinolin-2-amine, ensuring your laboratory maintains the highest standards of scientific integrity and safety compliance.

Chemical and Hazard Profile

To design an effective disposal strategy, we must first understand the mechanistic hazards of the compound. 7-Bromo-N-methylquinolin-2-amine contains two critical structural features that dictate its handling:

  • The Bromine Atom: Classifies the compound as a halogenated organic . Halogenated waste cannot be processed in standard incinerators because combustion produces highly corrosive hydrogen bromide (HBr) gas and potentially toxic dioxins[2].

  • The Quinoline Ring: Quinoline derivatives are notoriously persistent in the environment, demonstrating high ecotoxicity to aquatic organisms (e.g., Aliivibrio fischeri) and a strong tendency to bioaccumulate[3].

Table 1: Quantitative Hazard Data Summary

Property / Hazard Classification Value / GHS Code Source
CAS Number 959992-71-3 NextSDS[4]
Molecular Formula C10H9BrN2 ChemicalBook[5]
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332) NextSDS[4]
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) NextSDS[4]
Target Organ Toxicity STOT SE 3 (H336 - Central Nervous System) NextSDS[4]

| Environmental Hazard | Highly toxic to aquatic life with long-lasting effects | BenchChem[6] |

Waste Segregation and Disposal Workflows

The foundational rule of disposing of 7-Bromo-N-methylquinolin-2-amine is strict segregation. Under EPA guidelines (40 CFR Part 268), halogenated organic compounds must be isolated and destroyed via specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize acidic halogen gases[2][7].

WasteSegregation A Waste Generation: 7-Bromo-N-methylquinolin-2-amine B Physical State? A->B C Solid Waste (Powder, PPE) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Halogenated Solid Waste Container C->E F Halogenated Liquid Waste Container D->F G High-Temp Incineration (Caustic Scrubbing) E->G F->G

Workflow for segregating solid and liquid halogenated quinoline waste streams.

Protocol A: Routine Disposal of Liquid Waste Solutions

Causality: Mixing halogenated quinolines with standard non-halogenated solvents exponentially increases disposal costs and creates a severe risk of corrosive gas release during downstream processing.

  • Validation of Waste Stream: Confirm the liquid waste contains 7-Bromo-N-methylquinolin-2-amine. Do not mix with non-halogenated organic solvents.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass carboy explicitly labeled "Hazardous Waste: Halogenated Organics."

  • Transfer: Operating strictly within a certified chemical fume hood, use a closed-funnel system to transfer the solution. Note: The compound is an STOT SE 3 inhalation hazard; local exhaust ventilation is mandatory to prevent central nervous system depression[4].

  • Decontamination & Self-Validation: Rinse the primary reaction vessel with a minimal volume of a compatible solvent (e.g., acetone). Collect this rinsate into the same halogenated waste container. Validation: If the glassware shows no residual yellow/brown tint (typical of brominated quinolines), the primary decontamination is successful.

Protocol B: Solid Waste and Contaminated Consumables
  • Collection: Gather all contaminated weighing boats, filter papers, and solid residues.

  • Dust Suppression: Transfer solids using a static-free spatula into a sealable hazardous waste bag. Causality: You must avoid generating dust, as the fine powder presents an acute inhalation hazard (H332)[4].

  • Secondary Containment: Place the sealed bag into a rigid, clearly labeled "Halogenated Solid Waste" drum for contractor pickup.

Emergency Spill Management Protocol

In the event of a spill, standard laboratory cleanup procedures are insufficient. Quinoline derivatives must never be allowed to enter the sewer system due to their extreme aquatic toxicity[8].

SpillResponse S1 Spill Detected S2 Evacuate & Don PPE (Nitrile, Respirator) S1->S2 S3 Containment (Vermiculite/Sand) S2->S3 S4 Mechanical Collection (Avoid Dust) S3->S4 S5 Decontaminate Surface (Acetone/Ethanol) S4->S5 S6 Dispose as Halogenated Organic Waste S5->S6

Step-by-step spill response and containment logic for halogenated organic compounds.

Protocol C: Step-by-Step Spill Cleanup
  • Evacuation and PPE: Immediately clear the immediate area. Don double nitrile gloves, splash goggles, and a particulate respirator (if powder) or organic vapor cartridge (if in solution)[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth[8]. Causality: Do not use standard combustible paper towels for large spills. Inert materials prevent secondary exothermic reactions and effectively trap the halogenated matrix without aerosolizing the compound.

  • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture. Place it carefully into a heavy-duty, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a compatible solvent (e.g., ethanol) to dissolve any microscopic residual compound, then absorb that solvent with fresh vermiculite. Dispose of all cleanup materials as halogenated solid waste. Under no circumstances should the area be washed with water that drains into the sewer [8].

References

  • Title: 7-bromo-N-methylquinolin-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (NJ.gov) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater Source: ResearchGate URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL: [Link]

  • Title: WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors Source: Google Patents URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.